molecular formula C38H53N5O12S B15543214 (S,R,S)-Ahpc-peg4-nhs ester

(S,R,S)-Ahpc-peg4-nhs ester

Cat. No.: B15543214
M. Wt: 803.9 g/mol
InChI Key: NRGOXURBVINXIF-DTHISRBOSA-N
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Description

(S,R,S)-Ahpc-peg4-nhs ester is a useful research compound. Its molecular formula is C38H53N5O12S and its molecular weight is 803.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H53N5O12S

Molecular Weight

803.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1

InChI Key

NRGOXURBVINXIF-DTHISRBOSA-N

Origin of Product

United States

Foundational & Exploratory

(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide to its Mechanism of Action in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule at the forefront of targeted protein degradation, a revolutionary therapeutic modality with the potential to address previously "undruggable" disease targets. This molecule serves as a critical building block in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its components, the signaling pathways it co-opts, and the experimental protocols required for its application in research and drug development.

Core Components and Mechanism of Action

This compound is comprised of three key components:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This moiety, also known as VH032, is a potent and selective ligand for the VHL E3 ubiquitin ligase.[1][2] Its high binding affinity is crucial for the recruitment of the VHL E3 ligase complex.

  • A PEG4 Linker: A tetraethylene glycol (PEG) linker separates the VHL ligand from the reactive group. This hydrophilic spacer enhances the solubility and can influence the efficacy of the final PROTAC molecule.

  • An N-hydroxysuccinimide (NHS) Ester: This highly reactive group readily forms stable amide bonds with primary amines, such as those found on the side chain of lysine (B10760008) residues or the N-terminus of a protein ligand.[3] This allows for the covalent attachment of a ligand that binds to a specific protein of interest.

The fundamental mechanism of action of a PROTAC constructed using this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[4]

Quantitative Data

The efficacy of a PROTAC is determined by several key quantitative parameters. The binding affinity of the E3 ligase ligand to its target is a critical initial factor. The subsequent degradation of the target protein is quantified by the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximal level of protein degradation achieved).[4][5]

ParameterLigand/PROTACValueAssay MethodReference
Binding Affinity (Kd) VH032185 nMNot Specified[1][2]
Binding Affinity (Kd) VH101 (an optimized VHL ligand)44 nMNot Specified[6]
Degradation Potency (DC50) ARV-771 (BET degrader using (S,R,S)-AHPC)<1 nMWestern Blot[7]
Degradation Potency (DC50) QCA570 (BRD4 degrader)~1 nMWestern Blot[8]
Degradation Potency (DC50) GMB-475 (BCR-ABL1 degrader using (S,R,S)-AHPC)1.11 µMNot Specified[9]

Signaling Pathways

PROTACs constructed with this compound can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. A prominent example is the targeting of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4. BRD4 is a key regulator of oncogenes like c-Myc.[10][11] Degradation of BRD4 by a PROTAC leads to the downregulation of c-Myc and other downstream targets, ultimately inhibiting cancer cell proliferation and inducing apoptosis.[10][12]

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC (S,R,S)-Ahpc-peg4-Target Ligand (PROTAC) POI->PROTAC Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL VHL E3 Ligase PROTAC->VHL Recruits PROTAC->Ternary_Complex VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling PROTAC and VHL Recycled Degradation->Recycling

Caption: General mechanism of action for a PROTAC utilizing the VHL E3 ligase.

BRD4_Degradation_Pathway Signaling Pathway of a BRD4-Targeting PROTAC cluster_downstream Downstream Effects BRD4_PROTAC BRD4 PROTAC (using (S,R,S)-Ahpc-peg4-linker) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Proteasome Ubiquitin-Proteasome System Ternary_Complex->Ub_Proteasome Ubiquitination BRD4_Degradation BRD4 Degradation Ub_Proteasome->BRD4_Degradation cMyc c-Myc Transcription (Downregulated) BRD4_Degradation->cMyc Leads to Cell_Cycle Cell Cycle Progression (Inhibited) cMyc->Cell_Cycle Apoptosis Apoptosis (Induced) cMyc->Apoptosis

Caption: Downstream signaling effects of BRD4 degradation by a PROTAC.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes the general steps for conjugating a target protein ligand containing a primary amine to this compound.

Materials:

  • This compound

  • Target protein ligand with a primary amine

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Reaction vessel

  • Stirring apparatus

  • Reverse-phase HPLC for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF or DMSO.

  • Add this compound (1.0 - 1.2 equivalents) to the solution.

  • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Characterize the final PROTAC product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.[13][]

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow start Start dissolve_ligand Dissolve Target Ligand in DMF/DMSO start->dissolve_ligand add_linker Add this compound dissolve_ligand->add_linker add_base Add DIPEA add_linker->add_base react Stir at Room Temperature (2-12h) add_base->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete purify Purify by HPLC monitor->purify Complete characterize Characterize by MS and NMR purify->characterize end End characterize->end

Caption: A generalized workflow for the synthesis of a PROTAC.

Western Blot Analysis for DC50 and Dmax Determination

This protocol outlines the steps to determine the degradation potency of a synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and plates

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an ECL substrate. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression model.[5][15]

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation start Start cell_culture Cell Seeding and Treatment with PROTAC Dilutions start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis (DC50 & Dmax Calculation) detection->analysis end End analysis->end

Caption: A step-by-step workflow for Western blot analysis.

Quantitative Proteomics for Off-Target Analysis

Mass spectrometry-based quantitative proteomics is a powerful tool to assess the selectivity of a PROTAC and identify potential off-target proteins that are also degraded.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Vehicle control (DMSO)

  • Cell lysis and protein digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)

  • Isobaric labeling reagents (e.g., TMT, iTRAQ) (optional)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)

Procedure:

  • Cell Culture and Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein, alongside a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, denature the proteins, reduce and alkylate cysteine residues, and digest the proteins into peptides using trypsin.

  • Sample Preparation for MS: (Optional) Label the peptides from different conditions with isobaric tags for multiplexed analysis. Clean up the peptide samples.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Process the raw mass spectrometry data to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly and dose-dependently downregulated in the PROTAC-treated samples compared to the control. These are potential off-targets that require further validation.[16][17][18]

Proteomics_Workflow Quantitative Proteomics Workflow for Off-Target Analysis start Start cell_treatment Cell Treatment (PROTAC vs. Vehicle) start->cell_treatment lysis_digestion Cell Lysis and Protein Digestion cell_treatment->lysis_digestion labeling Isobaric Labeling (e.g., TMT) lysis_digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data_analysis Data Processing and Statistical Analysis lcms->data_analysis off_target_id Identification of Potential Off-Targets data_analysis->off_target_id validation Validation of Off-Targets (e.g., Western Blot) off_target_id->validation end End validation->end

Caption: Workflow for identifying off-target effects of a PROTAC.

Conclusion

This compound is a versatile and powerful tool for the development of PROTACs. Its high-affinity VHL ligand ensures efficient recruitment of the E3 ligase, while the reactive NHS ester allows for straightforward conjugation to a wide range of target-specific ligands. A thorough understanding of its mechanism of action, coupled with rigorous experimental validation as outlined in this guide, is essential for the successful design and implementation of novel protein degraders for therapeutic and research applications. The ability to rationally design molecules that can selectively eliminate disease-causing proteins holds immense promise for the future of medicine.

References

An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-nhs ester: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-nhs ester is a sophisticated chemical tool pivotal in the rapidly advancing field of targeted protein degradation.[1][2][3][4] Specifically, it is a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are novel therapeutic modalities that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[5][6][7] This guide provides a comprehensive technical overview of this compound, its mechanism of action, key experimental protocols, and its application in the development of next-generation therapeutics.

Core Components and Functionality

This compound is comprised of three key functional moieties:

  • A von Hippel-Lindau (VHL) E3 Ligase Ligand ((S,R,S)-AHPC): This component is responsible for recruiting the VHL E3 ubiquitin ligase, a critical step in initiating the protein degradation cascade.[8][9]

  • A PEG4 Linker: The tetraethylene glycol (PEG4) spacer enhances the solubility and provides the necessary flexibility for the PROTAC molecule to effectively bridge the target protein and the E3 ligase.[1][2][3][4]

  • An N-hydroxysuccinimide (NHS) Ester: This highly reactive functional group enables the covalent conjugation of the linker to a primary amine on a target protein ligand, forming a stable amide bond.[10][11][12]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers.

PropertyValueReference
Molecular Formula C38H53N5O12S[3]
Molecular Weight 803.9 g/mol [3]
Purity Typically ≥98%[3]
CAS Number 2757045-59-1[3]
Storage Conditions -20°C[3]
Shipping Conditions Ambient Temperature[3]

Mechanism of Action: VHL-Mediated Protein Degradation

PROTACs synthesized using this compound operate through a catalytic mechanism that hijacks the cell's natural protein disposal machinery.[5][6] The process can be summarized in the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the VHL E3 ligase, forming a transient ternary complex (POI-PROTAC-VHL).[5][13]

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5][6]

  • Proteasomal Recognition and Degradation: The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.[5][6]

  • Recycling: The PROTAC molecule is not degraded in this process and is released to engage another POI and E3 ligase, enabling a catalytic cycle of protein degradation.[7]

Experimental Protocols

I. General Protocol for NHS Ester Conjugation to an Amine-Containing Target Protein Ligand

This protocol outlines the fundamental steps for conjugating this compound to a ligand for your protein of interest (POI-ligand-NH2).

Materials:

  • This compound

  • Amine-containing POI ligand (POI-ligand-NH2)

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3-8.5) or other suitable non-nucleophilic buffer

  • Reaction vessel (e.g., microcentrifuge tube)

  • Shaker or vortex mixer

Procedure:

  • Dissolve the POI-ligand-NH2: Prepare a solution of your amine-containing POI ligand in the chosen reaction buffer. The concentration will depend on the specific ligand's solubility and the desired reaction scale.

  • Dissolve this compound: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution.[10][12]

  • Initiate the Conjugation Reaction: Add a molar excess (typically 1.1 to 5 equivalents) of the dissolved this compound to the POI-ligand-NH2 solution. The optimal molar ratio should be determined empirically.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at 4°C.[12] The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl can be added to consume any unreacted NHS ester.

II. Purification of the Resulting PROTAC

Following the conjugation reaction, the newly synthesized PROTAC must be purified from unreacted starting materials and byproducts.

Common Purification Techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method for purifying PROTACs. A C18 column with a water/acetonitrile (B52724) gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Flash Chromatography: For larger scale purifications, automated flash chromatography systems with appropriate columns (e.g., C18) can be employed.

General RP-HPLC Purification Protocol:

  • Sample Preparation: Acidify the reaction mixture with a small amount of TFA or formic acid and filter to remove any particulates.

  • Chromatography: Inject the prepared sample onto a semi-preparative or preparative RP-HPLC column.

  • Gradient Elution: Elute the column with a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA or formic acid).

  • Fraction Collection: Collect fractions corresponding to the desired PROTAC peak, as identified by UV absorbance and ideally confirmed by mass spectrometry.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a lyophilizer or rotary evaporator.

III. Characterization of the Synthesized PROTAC

It is crucial to thoroughly characterize the purified PROTAC to confirm its identity, purity, and integrity.

Recommended Analytical Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the PROTAC, further confirming its elemental composition.

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC (S,R,S)-Ahpc-peg4 -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Activation E2->VHL Ub Conjugation Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound.

Experimental Workflow for PROTAC Synthesis and Characterization

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_characterization Characterization A This compound + POI-ligand-NH2 B NHS Ester Conjugation (pH 8.3-8.5, RT) A->B C Crude PROTAC Mixture B->C D RP-HPLC C->D E Pure PROTAC Fractions D->E F LC-MS E->F G NMR E->G H HRMS E->H I Verified PROTAC F->I G->I H->I

Caption: A typical experimental workflow for synthesizing and characterizing a PROTAC.

References

An In-depth Technical Guide to (S,R,S)-Ahpc-peg4-nhs Ester: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest. A critical component in the design of many potent PROTACs is the E3 ligase ligand, which serves to recruit the cellular ubiquitination machinery. This technical guide provides a comprehensive overview of (S,R,S)-Ahpc-peg4-nhs ester , a widely utilized chemical tool that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This compound is a bifunctional molecule comprising three key components:

  • The (S,R,S)-Ahpc moiety: This is a potent ligand that binds with high affinity to the VHL E3 ubiquitin ligase. The specific stereochemistry is crucial for its binding and subsequent activity.

  • A PEG4 linker: A four-unit polyethylene (B3416737) glycol spacer that enhances the solubility and provides optimal length and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase.

  • An NHS ester: A reactive N-hydroxysuccinimide ester group that allows for convenient and efficient covalent conjugation to a primary or secondary amine on a target protein ligand, facilitating the synthesis of a complete PROTAC molecule.

This guide will delve into the quantitative aspects of VHL engagement by the (S,R,S)-Ahpc core, detail experimental protocols for the synthesis and evaluation of PROTACs utilizing this linker, and provide visualizations of the key cellular pathways and experimental workflows.

Quantitative Data on VHL Ligand Engagement and PROTAC Efficacy

The efficacy of a PROTAC is intrinsically linked to the binding affinity of its E3 ligase ligand and the subsequent degradation of the target protein. While specific data for PROTACs using the exact this compound linker is not extensively available in publicly accessible literature, the (S,R,S)-Ahpc core (also known as VH032-NH2) is a well-characterized VHL ligand. The following tables summarize key quantitative data for this ligand and PROTACs that utilize it or its close derivatives.

LigandBinding Affinity (Kd) to VHLAssay Method
(S,R,S)-Ahpc (VH032-NH2)~186 nMSPR
VHL Ligand 14IC50 of 196 nMNot Specified
VL285IC50 of 0.34 µMNot Specified
VHL-IN-1Kd of 37 nMNot Specified
PROTACE3 Ligase Ligand MoietyTarget ProteinCell LineDC50Dmax
ARV-771(S,R,S)-Ahpc-MeBET proteinsCRPC cells<1 nMNot Reported
GMB-475(S,R,S)-AhpcBCR-ABL1Ba/F3 cells1.11 µM (IC50)Not Reported

Note: The data presented is for the core (S,R,S)-Ahpc ligand and its derivatives. The specific linker can influence the final potency of the PROTAC.

Signaling Pathways and Experimental Workflows

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC (S,R,S)-Ahpc-peg4-Target Ligand PROTAC Ternary Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Target Target Protein Target->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a systematic process of synthesis, biochemical characterization, and cellular evaluation.

PROTAC_Workflow Experimental Workflow for PROTAC Development cluster_synthesis PROTAC Synthesis cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation Synthesis Conjugation of this compound to Target Ligand (Amine) Binding Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (NanoBRET, Co-IP) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Degradation Assay (Western Blot, In-Cell Western) Ubiquitination->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Degradation->Phenotypic

Caption: A generalized workflow for PROTAC development.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the general procedure for conjugating this compound to a target protein ligand containing a primary or secondary amine.

Materials:

  • This compound

  • Target protein ligand with an available amine group

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer and NMR for characterization

Procedure:

  • Dissolve the amine-containing target protein ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a non-nucleophilic base.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with water and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot for Target Protein Degradation

This protocol details the steps to assess the in-cell degradation of a target protein induced by a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent and imaging system

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat cells with a dose-response of the PROTAC (e.g., 1 nM to 10 µM) for a desired time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: NanoBRET™ Assay for Ternary Complex Formation

This protocol outlines a live-cell assay to monitor the formation of the ternary complex between the target protein and the VHL E3 ligase, mediated by the PROTAC.

Materials:

  • HEK293 cells

  • Plasmids for expressing the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®

  • Transfection reagent

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer with BRET capabilities

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

  • Cell Plating: Plate the transfected cells in a white, 96-well assay plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the potency of ternary complex formation.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its optimized VHL ligand, coupled with a flexible PEG linker and a reactive NHS ester, provides a streamlined approach for the development of potent and selective protein degraders. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to design, synthesize, and evaluate novel PROTACs, thereby accelerating the discovery of new therapeutics in the exciting field of targeted protein degradation.

The Pivotal Role of the PEG4 Linker in (S,R,S)-Ahpc-peg4-nhs ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (S,R,S)-Ahpc-peg4-nhs ester is a sophisticated chemical tool pivotal in the development of targeted protein degraders, most notably Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates three key moieties: the (S,R,S)-Ahpc E3 ligase ligand, a discrete four-unit polyethylene (B3416737) glycol (PEG4) linker, and a reactive N-hydroxysuccinimide (NHS) ester. While each component plays a critical role, the PEG4 linker is instrumental in dictating the overall physicochemical properties and biological activity of the resulting conjugate. This technical guide provides a comprehensive analysis of the multifaceted role of the PEG4 linker, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the rational design and application of these powerful molecules.

Introduction to this compound

This compound is a key building block in the synthesis of PROTACs, which are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The molecule's utility stems from its tripartite structure:

  • (S,R,S)-Ahpc: This moiety serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC development.

  • PEG4 Linker: A discrete polyethylene glycol chain composed of four ethylene (B1197577) glycol units. This linker connects the VHL ligand to the protein of interest (POI) ligand.

  • NHS Ester: A highly reactive functional group that enables the covalent conjugation of the molecule to a primary amine on a POI ligand, forming a stable amide bond.

The strategic incorporation of the PEG4 linker is a critical design element that significantly influences the therapeutic potential of the final PROTAC molecule.

The Multifaceted Role of the PEG4 Linker

The PEG4 linker is not merely a passive spacer; it actively contributes to the overall performance of the PROTAC by modulating its physicochemical and pharmacokinetic properties.

Enhanced Solubility and Physicochemical Properties

A major challenge in PROTAC development is their often large and lipophilic nature, which can lead to poor aqueous solubility and aggregation. The hydrophilic nature of the PEG4 linker, owing to its repeating ethylene glycol units, significantly enhances the overall water solubility of the PROTAC molecule[1][2]. This improved solubility is crucial for preventing aggregation, which can diminish efficacy and elicit an immune response, and facilitates easier handling and formulation[1].

PropertyNo Linker (Hypothetical)Alkyl LinkerPEG4 Linker
Aqueous Solubility LowLow to ModerateHigh
Aggregation Potential HighModerateLow
Calculated LogP (cLogP) HighHighLower
Topological Polar Surface Area (TPSA) ModerateModerateHigher

This table presents a qualitative comparison based on general principles of PEGylation in PROTACs.

Optimized Pharmacokinetics and Reduced Immunogenicity

The PEG4 linker can create a protective hydration shell around the PROTAC, which can shield it from enzymatic degradation, thereby increasing its stability in biological fluids and extending its circulation half-life[1]. This "shielding" effect can also mask immunogenic epitopes on the molecule, reducing the risk of an immune response[1].

Optimal Ternary Complex Formation

The primary mechanism of action for a PROTAC is the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase[3]. The length and flexibility of the linker are critical for achieving a productive ternary complex geometry that facilitates efficient ubiquitination of the target protein. A linker that is too short may cause steric hindrance, while an excessively long linker can lead to unfavorable conformations[4]. The defined length of the PEG4 linker (approximately 14 angstroms) often provides the optimal spatial separation between the VHL and the POI, promoting a stable and productive ternary complex[5].

Experimental Protocols

Conjugation of this compound to a Primary Amine-Containing POI Ligand

This protocol describes a general method for the conjugation of this compound to a ligand for a protein of interest (POI) that contains a primary amine.

Materials:

  • This compound

  • POI ligand with a primary amine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolution of Reactants:

    • Dissolve the POI ligand in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.

    • In a separate vial, dissolve this compound in anhydrous DMF or DMSO to a concentration that is 1.2-1.5 molar equivalents to the POI ligand.

  • Reaction Setup:

    • To the solution of the POI ligand, add 2-3 molar equivalents of DIPEA or TEA.

    • Slowly add the this compound solution to the POI ligand solution while stirring.

  • Reaction Conditions:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for less reactive amines.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Quenching and Purification:

    • Once the reaction is complete, quench any remaining NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris buffer) or water.

    • Purify the resulting PROTAC conjugate by preparative HPLC using a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

In Vitro Protein Degradation Assay using Western Blot

This protocol outlines the steps to assess the ability of a newly synthesized PROTAC to induce the degradation of its target protein in cultured cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Probe the same membrane with an antibody against a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Caco-2 Permeability Assay

This assay is used to assess the intestinal permeability of a PROTAC, which is a critical parameter for oral bioavailability.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Synthesized PROTAC

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • To assess apical to basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To assess basolateral to apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Sample Analysis:

    • Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

Visualizing Key Pathways and Workflows

PROTAC_Mechanism cluster_Cell Cell PROTAC (S,R,S)-Ahpc-PEG4-POI Ligand POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase PROTAC->VHL recruits Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub Ubiquitin Ub->Ternary_Complex Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Synthesis Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_Properties Physicochemical Properties Synthesis PROTAC Synthesis ((S,R,S)-Ahpc-PEG4-NHS + POI Ligand) Purification HPLC Purification Synthesis->Purification Characterization LC-MS & NMR Analysis Purification->Characterization Degradation_Assay Western Blot for Protein Degradation (DC50, Dmax) Characterization->Degradation_Assay Permeability_Assay Caco-2 Permeability Assay (Papp, Efflux Ratio) Characterization->Permeability_Assay Solubility_Assay Aqueous Solubility Measurement Characterization->Solubility_Assay

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG4 linker in this compound is a critical component that significantly enhances the drug-like properties of the resulting PROTAC conjugates. Its ability to improve solubility, optimize pharmacokinetic profiles, and facilitate the formation of a productive ternary complex makes it an invaluable tool for the development of potent and selective protein degraders. The rational design of PROTACs, with careful consideration of the linker's properties, is paramount to advancing this therapeutic modality. The experimental protocols and workflows provided in this guide offer a foundational framework for researchers to effectively utilize this compound in their drug discovery efforts.

References

(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of (S,R,S)-Ahpc-peg4-nhs ester, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The information is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Overview of this compound

This compound is a molecule that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, a polyethylene (B3416737) glycol (PEG) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group. The PEG4 spacer is specifically included to enhance the aqueous solubility of the molecule.[1][2][3][4][5][6] The NHS ester allows for covalent conjugation to primary amines on target proteins or other molecules.

Solubility Profile

Qualitative Solubility Data

SolventSolubilitySource / Inference
Dimethyl Sulfoxide (DMSO)SolubleInferred from related compounds.[7][8]
Dichloromethane (DCM)SolubleInferred from related compounds.[7]
Dimethylformamide (DMF)SolubleInferred from related compounds.[7][8]
WaterPoor to ModerateThe PEG4 linker enhances aqueous solubility, but the overall molecule may still have limited solubility.[1][9]
MethanolSolubleInferred from related compounds.[9]

Stability and Storage

The stability of this compound is primarily dictated by the moisture-sensitive NHS ester group. Proper storage and handling are critical to maintain its reactivity.

Storage and Handling Recommendations

ConditionRecommendationRationaleSource
Solid Form
TemperatureStore at -20°C for long-term storage.[1][7]To minimize degradation.[1][7]
AtmosphereStore under an inert atmosphere (e.g., nitrogen or argon) and desiccated.NHS esters are moisture-sensitive.[8][10][8][10]
HandlingAllow the container to equilibrate to room temperature before opening.To prevent condensation of moisture onto the compound.[8][10][8][10]
ShippingTypically shipped at ambient temperature for short durations.[1][3]Short-term exposure to ambient temperatures is generally acceptable.[1][3]
In Solution
SolventPrepare stock solutions in anhydrous solvents like DMSO or DMF.To minimize hydrolysis of the NHS ester.[8]
StorageStore stock solutions at -20°C or -80°C.To prolong the stability of the reactive ester.[11]
Shelf-lifeUse freshly prepared solutions. Stock solutions may be stable for days to a month at low temperatures.[8][11]The NHS ester will hydrolyze over time in solution.[8][11]

Experimental Protocols

General Protocol for Preparing a Stock Solution

This protocol is a general guideline for preparing a stock solution of this compound.

  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening.

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol for Assessing NHS Ester Hydrolysis (Stability)

This method provides a qualitative assessment of the stability of the NHS ester by monitoring its hydrolysis.

  • Solution Preparation: Dissolve a small, known amount of this compound in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.5). If not directly water-soluble, first dissolve in a minimal amount of DMSO and then dilute with the buffer.

  • Initial Absorbance: Immediately measure the UV absorbance of the solution at 260 nm.

  • Hydrolysis: Incubate the solution at room temperature.

  • Time-Point Absorbance: Measure the absorbance at 260 nm at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Analysis: An increase in absorbance at 260 nm over time indicates the release of the N-hydroxysuccinimide leaving group, signifying hydrolysis of the ester.

Visualizations

Chemical Structure and Functional Groups

G Figure 1: Chemical Structure of this compound cluster_0 (S,R,S)-Ahpc (VHL Ligand) cluster_1 PEG4 Linker cluster_2 NHS Ester (Reactive Group) Ahpc Ahpc Moiety PEG4 Polyethylene Glycol (4 units) Ahpc->PEG4 Linker Attachment NHS N-Hydroxysuccinimide Ester PEG4->NHS Reactive Group Attachment

Caption: Figure 1: Key functional components of the this compound molecule.

NHS Ester Hydrolysis Pathway

G Figure 2: Hydrolysis of the NHS Ester Reactant This compound (Reactive) Product1 (S,R,S)-Ahpc-peg4-Carboxylic Acid (Inactive) Reactant->Product1 Hydrolysis Product2 N-Hydroxysuccinimide (Leaving Group) Reactant->Product2 Release Water H₂O (Moisture)

Caption: Figure 2: The primary degradation pathway for this compound.

Experimental Workflow for Solution Preparation and Use

G Figure 3: Workflow for Handling this compound Start Start: Solid Compound Equilibrate 1. Equilibrate to Room Temperature Start->Equilibrate Dissolve 2. Dissolve in Anhydrous Solvent (e.g., DMSO) Equilibrate->Dissolve StockSolution Stock Solution (-20°C or -80°C) Dissolve->StockSolution Use 3. Use in Conjugation Reaction StockSolution->Use Use Freshly End End: Conjugated Product Use->End

Caption: Figure 3: Recommended steps for the preparation and use of the compound in experiments.

References

(S,R,S)-Ahpc-peg4-nhs Ester: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY - For researchers and scientists at the forefront of targeted protein degradation, a comprehensive understanding of the chemical tools employed is paramount. This technical guide provides an in-depth overview of (S,R,S)-Ahpc-peg4-nhs ester, a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

This compound is a bifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a reactive N-hydroxysuccinimide (NHS) ester, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This architecture allows for the covalent conjugation of the VHL-binding moiety to a ligand targeting a protein of interest, thereby creating a PROTAC capable of inducing the degradation of that specific protein.

Synonyms and Related Terms:

  • PROTAC linker

  • VHL E3 ligase ligand-linker conjugate

  • (S,R,S)-1-(19-((2,5-dioxopyrrolidin-1-yl)oxy)-19-oxo-4,7,10,13,16-pentaoxa-2-azanonadecan-1-oyl)-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)-4-hydroxy-L-prolinamide (IUPAC Name)

Quantitative Data Summary

PropertyValueReference
CAS Number 2757045-59-1[1]
Molecular Formula C₃₈H₅₃N₅O₁₂S[1]
Molecular Weight 803.9 g/mol [1]
Purity Typically ≥95%
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Temperature -20°C[1]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental role of this compound is to serve as a cornerstone in the construction of a PROTAC. The resulting heterobifunctional molecule hijacks the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a target protein.

The process begins with the PROTAC simultaneously binding to the target protein (via the warhead) and an E3 ubiquitin ligase (in this case, VHL, via the (S,R,S)-Ahpc moiety). This proximity induces the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome. The PROTAC itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 PROTAC Action Cycle Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-VHL) Target_Protein->Ternary_Complex Binds PROTAC PROTAC ((S,R,S)-Ahpc-peg4-warhead) PROTAC->Ternary_Complex Mediates VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ternary_Complex->VHL_E3_Ligase Releases Polyubiquitination Polyubiquitinated Target Protein Ternary_Complex->Polyubiquitination Ubiquitin Transfer E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degrades Experimental_Workflow cluster_1 PROTAC Development and Evaluation Workflow Start Start: This compound + Target Ligand Synthesis PROTAC Synthesis (NHS Ester Conjugation) Start->Synthesis Purification Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification Cell_Culture Cell Culture (Target-expressing cell line) Purification->Cell_Culture Treatment PROTAC Treatment (Dose & Time Course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (Protein Degradation) Treatment->Western_Blot Viability_Assay Cell Viability Assay (Functional Outcome) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, GI50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End Conclusion: Lead PROTAC Identified Data_Analysis->End

References

An In-Depth Technical Guide to VH032-PEG4-NHS Ester as a PROTAC Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of VH032-PEG4-NHS ester, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its mechanism of action, present key quantitative data, outline detailed experimental protocols, and visualize core concepts to empower researchers in the field of targeted protein degradation.

Introduction to PROTAC Technology and the Role of VH032

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that require high occupancy to block a protein's function, PROTACs act catalytically, enabling potent degradation of target proteins at sub-stoichiometric concentrations.[1][3]

A PROTAC is a heterobifunctional molecule composed of three key components[3][4]:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[5][6] The polyubiquitin (B1169507) chain acts as a molecular tag, marking the POI for degradation by the 26S proteasome.[4][7]

VH032-PEG4-NHS Ester: A Versatile Building Block

The VH032-PEG4-NHS ester is a ready-to-use chemical tool designed for the straightforward synthesis of novel PROTACs. It incorporates:

  • VH032: A potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9][10] VH032 functions as an inhibitor of the VHL/HIF-1α interaction, effectively hijacking the VHL E3 ligase for PROTAC-mediated processes.[9][11][12]

  • PEG4 Linker: A 4-unit polyethylene (B3416737) glycol linker. The linker's length and composition are critical for the stability and efficacy of the ternary complex.[3] PEG linkers are often used to provide adequate spacing and improve the solubility and pharmacokinetic properties of the resulting PROTAC.[13]

  • NHS Ester: An N-Hydroxysuccinimide ester. This is a reactive group that readily forms stable amide bonds with primary amines on the POI ligand, simplifying the conjugation process.[14]

Data Presentation: Physicochemical and Biological Properties

Quantitative data is essential for the rational design and evaluation of PROTACs. The following tables summarize key properties of the VH032 ligand and a representative PROTAC built using a VH032-based construct.

Table 1: Physicochemical Properties of VH032 and Related Building Blocks

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
VH032C₂₄H₃₂N₄O₄S472.601448188-62-2
VH 032 amide-PEG4-acidC₃₄H₅₀N₄O₁₀S706.852172820-12-9
VH 032 amide-PEG4-amineC₃₂H₄₉N₅O₈S·2HCl736.752446474-04-8

Data sourced from multiple chemical suppliers and research articles.[10][11][15]

Table 2: Biological Activity of the VH032 Ligand

ParameterValueDescription
Targetvon Hippel-Lindau (VHL) E3 LigaseThe substrate recognition component of the CRL2^VHL complex.[12]
Binding Affinity (Kd)185 nMDissociation constant, indicating the strength of binding between VH032 and the VHL protein.[10][12]
Mechanism of ActionVHL/HIF-1α Interaction InhibitorBlocks the protein-protein interaction between VHL and Hypoxia-Inducible Factor 1-alpha.[8][9]

Table 3: Representative Degradation Data for a VH032-Based PROTAC (GP262)

GP262 is a VHL-based PROTAC designed to dually degrade PI3K and mTOR.[13] The data below was obtained after treating MDA-MB-231 breast cancer cells for 24 hours.[13]

Target ProteinDC₅₀ (nM)Dₘₐₓ (%)
p110α (PI3K)227.471.3
p110γ (PI3K)42.2388.6
mTOR45.474.9

DC₅₀ (Degradation Concentration 50%) is the concentration of the PROTAC required to degrade 50% of the target protein.[7] Dₘₐₓ (Maximum Degradation) is the maximum percentage of protein degradation achieved.[7]

Mandatory Visualizations

The following diagrams illustrate the core concepts of PROTAC technology and its experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary VHL->Ternary Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ub Ubiquitin (Ub) Ub->Ternary Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Synthesis_Workflow VH032_PEG4_NHS VH032-PEG4-NHS Ester (E3 Ligase Ligand Building Block) Reaction + VH032_PEG4_NHS->Reaction POI_Ligand POI Ligand-NH₂ (Target Ligand with Primary Amine) POI_Ligand->Reaction PROTAC Final PROTAC (VH032-PEG4-Amide-Ligand-POI) Reaction->PROTAC Amide Bond Formation Byproduct NHS Byproduct Reaction->Byproduct Conditions Amine-free Buffer (e.g., PBS, pH 7.2-8.5) Room Temperature Conditions->Reaction

Caption: PROTAC Synthesis Workflow.

PROTAC_Evaluation_Workflow start Synthesize PROTAC cell_culture Culture Target Cell Line start->cell_culture treatment Treat Cells with PROTAC (Dose-Response & Time-Course) cell_culture->treatment lysis Prepare Cell Lysates treatment->lysis quant Quantify Protein Degradation (e.g., Western Blot, HiBiT Assay) lysis->quant analysis Data Analysis: Calculate DC₅₀ and Dₘₐₓ quant->analysis end Validated PROTAC analysis->end

Caption: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving VH032-PEG4-NHS ester.

This protocol describes the general procedure for conjugating VH032-PEG4-NHS ester to a POI ligand containing a primary amine.

Materials:

  • VH032-PEG4-NHS ester

  • POI ligand with an accessible primary amine (-NH₂)

  • Amine-free, anhydrous solvent (e.g., DMSO or DMF)[14]

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)[14]

  • Quenching buffer (e.g., Tris or glycine (B1666218) solution)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Equilibrate VH032-PEG4-NHS ester to room temperature before opening.[14]

    • Immediately before use, prepare a stock solution (e.g., 10 mM) of VH032-PEG4-NHS ester in anhydrous DMSO or DMF. Do not store the reconstituted NHS ester, as it readily hydrolyzes.[14][16]

    • Dissolve the amine-bearing POI ligand in the reaction buffer.

  • Conjugation Reaction:

    • Add the VH032-PEG4-NHS ester solution to the POI ligand solution. A molar excess (e.g., 1.5 to 5-fold) of the NHS ester is typically used, but the optimal ratio should be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein/ligand integrity.[14]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.[16][17]

  • Quenching and Purification:

    • (Optional) Quench any unreacted NHS ester by adding a small amount of quenching buffer (e.g., 1 M Tris, pH 8.0) and incubating for 30 minutes.

    • Purify the resulting PROTAC conjugate from unreacted components and byproducts using reverse-phase HPLC.

    • Confirm the identity and purity of the final product using LC-MS and NMR.

This is a standard method to determine the efficacy (DC₅₀ and Dₘₐₓ) of a newly synthesized PROTAC.[7]

Materials:

  • Target cell line cultured in appropriate media

  • Synthesized PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis, and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Lysate Preparation:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using lysis buffer.

    • Collect the lysates and clarify by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]

  • SDS-PAGE and Western Blotting:

    • Normalize lysate concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[7]

    • Strip or cut the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the corresponding loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve by plotting the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[7][18]

This lytic or live-cell reporter assay provides a high-throughput alternative to Western blotting for quantifying protein levels.[19][20]

Materials:

  • Target cell line endogenously tagged with HiBiT via CRISPR-Cas9 editing.[20]

  • HEK293 cells stably expressing the complementary LgBiT subunit.[20]

  • Synthesized PROTAC

  • White, opaque 96-well or 384-well plates

  • Nano-Glo® HiBiT Lytic or Live-Cell Detection Reagent

Procedure:

  • Cell Plating and Treatment:

    • Plate the HiBiT-tagged cells in a white, opaque multi-well plate.

    • Prepare serial dilutions of the PROTAC in the appropriate cell culture medium.

    • Add the PROTAC dilutions to the cells and include a vehicle control.

  • Luminescence Detection (Lytic Endpoint Assay):

    • After the desired incubation period (e.g., 24 hours), add the Nano-Glo® HiBiT Lytic Reagent, which contains both LgBiT protein and substrate, to each well.

    • Incubate for 10 minutes at room temperature to lyse the cells and allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is directly proportional to the amount of HiBiT-tagged protein remaining.[18]

    • Normalize the signals to the vehicle control to calculate the percentage of remaining protein.

    • Calculate the percentage of degradation (100% - % remaining).

    • Plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[20]

References

An In-depth Technical Guide to VHL-based PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most extensively utilized E3 ligases in PROTAC design due to its widespread expression across various tissues and the availability of well-characterized, high-affinity ligands.[1][4]

The linker component of a VHL-based PROTAC is not merely a passive tether but plays a critical role in determining the overall efficacy and pharmacological properties of the molecule.[3][4] Its length, composition, rigidity, and attachment points to the VHL ligand and the POI ligand collectively influence the formation and stability of the crucial ternary complex (POI-PROTAC-VHL), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3][4] This guide provides a comprehensive technical overview of VHL-based PROTAC linkers, covering their classification, design principles, and the experimental methodologies used for their characterization.

The Role of VHL in the Ubiquitin-Proteasome System

The VHL protein is a key component of a multi-subunit E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[6] This complex, often referred to as the VCB-Cul2-RBX1 complex, plays a crucial role in cellular oxygen sensing. Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-1α) that has been hydroxylated on specific proline residues.[7][8] This recognition event leads to the poly-ubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[8] PROTACs leverage this natural process by replacing HIF-1α with a POI, thereby inducing its degradation.

Below is a diagram illustrating the signaling pathway of VHL-mediated protein degradation induced by a PROTAC.

VHL_PROTAC_Pathway cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation cluster_Ubiquitination Ubiquitination cluster_Degradation Proteasomal Degradation PROTAC VHL-based PROTAC Ternary_Complex POI-PROTAC-VHL Complex PROTAC->Ternary_Complex Binds to POI & VHL POI Protein of Interest (POI) POI->Ternary_Complex VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

VHL-PROTAC mediated protein degradation pathway.

Classification and Design of VHL-based PROTAC Linkers

The design of the linker is a critical aspect of PROTAC development, as its chemical nature significantly impacts the molecule's properties, including solubility, cell permeability, and the geometry of the ternary complex.[3][4] VHL-based PROTAC linkers can be broadly classified based on their composition and flexibility.

Linker Composition
  • Alkyl Chains: Simple, flexible linkers composed of repeating methylene (B1212753) units. They are synthetically accessible and have been widely used in early PROTAC designs.[3]

  • Polyethylene Glycol (PEG) Chains: These linkers incorporate ethylene (B1197577) glycol units, which can improve the solubility and pharmacokinetic properties of the PROTAC.[3][9]

  • Heterocyclic Moieties: Incorporation of rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can enhance metabolic stability and may help to pre-organize the PROTAC into a bioactive conformation.[9][10][11]

  • Alkynes and Triazoles: These groups, often introduced via "click chemistry," provide a rigid connection point and can be used for modular PROTAC synthesis.[3]

Linker Length and Flexibility

The length of the linker is a crucial parameter that must be optimized for each specific POI and E3 ligase pair. A linker that is too short may sterically hinder the formation of a productive ternary complex, while an excessively long linker can lead to unfavorable entropic penalties.[3] The flexibility of the linker also plays a key role. While flexible linkers like alkyl and PEG chains can allow for more conformational sampling to achieve a productive ternary complex, more rigid linkers can lock the PROTAC in a bioactive conformation, potentially increasing potency.[3][4]

The following diagram illustrates the logical relationship in linker design considerations.

Linker_Design_Logic cluster_Properties Desired PROTAC Properties cluster_Linker_Params Linker Design Parameters cluster_Outcomes Key Outcomes Potency High Potency Permeability Cell Permeability Solubility Good Solubility Stability Metabolic Stability Length Linker Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Linker Composition PK_Properties Pharmacokinetic Properties Composition->PK_Properties Flexibility Linker Flexibility Flexibility->Ternary_Complex Attachment Attachment Points Attachment->Ternary_Complex Ternary_Complex->Potency PK_Properties->Permeability PK_Properties->Solubility PK_Properties->Stability

Key considerations in VHL-based PROTAC linker design.

Quantitative Data on VHL-based PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for binding to the target protein or E3 ligase. The following table summarizes quantitative data for some representative VHL-based PROTACs.

PROTACTarget ProteinLinker TypeDC50 (nM)Dmax (%)Cell LineReference
MZ1 BRD4PEG~10>90HeLa[4]
ARV-110 Androgen ReceptorNot disclosed<1>95VCaP[12]
Compound 9 (JPS016) HDAC3Alkyl-piperazine44077HCT116[13]
Compound 22 (JPS036) HDAC3Alkyl-piperazine44077HCT116[13]
GP262 PI3K/mTORAlkyl42.23-227.4 (PI3K), 45.4 (mTOR)71.3-88.6 (PI3K), 74.9 (mTOR)MDA-MB-231[2]
SGK3-PROTAC1 SGK3Not disclosed~300 (IC50)Not reportedNot reported[12]

Experimental Protocols

The development and characterization of VHL-based PROTACs involve a series of key experiments to assess their synthesis, binding, and degradation activity.

Synthesis of VHL-based PROTACs

The synthesis of a VHL-based PROTAC typically involves the separate synthesis of the VHL ligand, the POI ligand, and the linker, followed by their conjugation. A common strategy is to synthesize a functionalized VHL ligand and a functionalized POI ligand that can be coupled to a bifunctional linker.

Generalized Synthetic Protocol:

  • Synthesis of Functionalized VHL Ligand:

    • Start with a known VHL ligand scaffold, such as VH032.

    • Introduce a reactive functional group (e.g., a carboxylic acid, amine, or alkyne) at a suitable exit vector on the VHL ligand that does not disrupt its binding to VHL. This is often done at the hydroxyl group of the hydroxyproline (B1673980) mimic.

  • Synthesis of Functionalized POI Ligand:

    • Synthesize or procure a known binder for the protein of interest.

    • Introduce a complementary reactive functional group at a position that does not interfere with its binding to the POI.

  • Linker Synthesis and Conjugation:

    • Synthesize a bifunctional linker with appropriate length and composition, containing reactive ends that are compatible with the functional groups on the VHL and POI ligands.

    • Perform a coupling reaction (e.g., amide bond formation, click chemistry) to sequentially attach the linker to the VHL ligand and then to the POI ligand, or vice versa.

    • Purify the final PROTAC molecule using techniques such as high-performance liquid chromatography (HPLC).

    • Characterize the final product by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Assessment of Ternary Complex Formation

The formation of a stable ternary complex is a critical step in PROTAC-mediated protein degradation. Several biophysical techniques can be used to characterize the formation and stability of this complex.[4]

Experimental Workflow for Ternary Complex Analysis:

Ternary_Complex_Workflow Start Start: Purified POI, VHL Complex, and PROTAC SPR_BLI Surface Plasmon Resonance (SPR) / Biolayer Interferometry (BLI) Start->SPR_BLI Immobilize one protein, flow the other with/without PROTAC ITC Isothermal Titration Calorimetry (ITC) Start->ITC Titrate one component into a solution of the other two FP Fluorescence Polarization (FP) Start->FP Use fluorescently labeled component End End: Determination of Binding Affinities (Kd) and Cooperativity (α) SPR_BLI->End ITC->End FP->End

Workflow for analyzing ternary complex formation.

Detailed Protocol using Surface Plasmon Resonance (SPR):

  • Immobilization: Covalently immobilize the purified VHL E3 ligase complex onto the surface of an SPR sensor chip.

  • Binary Interaction (PROTAC-VHL): Flow a series of concentrations of the PROTAC over the immobilized VHL to determine the binding affinity (KD) of the PROTAC for VHL.

  • Binary Interaction (PROTAC-POI): In a separate experiment, immobilize the POI and flow the PROTAC over the surface to determine the KD of the PROTAC for the POI.

  • Ternary Complex Formation:

    • Saturate the immobilized VHL with the PROTAC.

    • Flow a series of concentrations of the POI over the VHL-PROTAC complex to measure the affinity of the POI for the binary complex.

    • Alternatively, pre-incubate the POI with the PROTAC and flow the mixture over the immobilized VHL.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants and calculate the equilibrium dissociation constants (KD) for the binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary binding affinities to the ternary complex affinity.[7]

In-Cell Protein Degradation Assay (Western Blot)

The definitive measure of a PROTAC's activity is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a standard method to quantify changes in protein levels.[3][10]

Detailed Protocol for Western Blot Analysis:

  • Cell Culture and Treatment:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[3]

    • Scrape the cells and collect the lysate.[3]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[10]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.[3]

    • Boil the samples to denature the proteins.[3]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[10]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[3][10]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[3][10]

    • Incubate the membrane with a primary antibody specific for the POI. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[10]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[3][10]

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.[10]

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.[3]

Conclusion

The linker is a pivotal component in the design of effective VHL-based PROTACs, profoundly influencing their biological activity and therapeutic potential. A deep understanding of the interplay between linker composition, length, and flexibility is essential for the rational design of next-generation protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of VHL-based PROTACs, from their synthesis to the evaluation of their degradation efficacy. As the field of targeted protein degradation continues to evolve, innovative linker technologies will undoubtedly play a central role in unlocking the full therapeutic promise of this exciting modality.

References

(S,R,S)-Ahpc-peg4-nhs ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a technical overview of the bifunctional molecule (S,R,S)-Ahpc-peg4-nhs ester, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental quantitative properties of this compound are summarized below. This data is essential for stoichiometric calculations in experimental design and for analytical characterization.

PropertyValueCitation
Molecular Weight 803.92 g/mol [1]
Molecular Formula C38H53N5O12S[2]
Purity ≥98% (typical)[2]
CAS Number 2757045-59-1[2]

Molecular Structure and Functionality

This compound is a heterobifunctional linker designed for PROTAC synthesis.[1][2] Its structure is modular, consisting of three key components that dictate its function in targeted protein degradation.

  • (S,R,S)-AHPC Moiety : This is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cell's protein disposal machinery.[3] The specific (S,R,S) stereochemistry is the active conformation for VHL recruitment.

  • PEG4 Spacer : A polyethylene (B3416737) glycol (PEG) linker with four repeating units. This hydrophilic spacer enhances the molecule's solubility in aqueous solutions and provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.[1][2]

  • NHS Ester : An N-hydroxysuccinimide ester is a reactive group at the terminus of the PEG linker. It readily reacts with primary amines (e.g., on a ligand for a target protein) to form a stable amide bond, facilitating the final step of PROTAC assembly.[4]

The logical relationship between these components is illustrated in the diagram below.

G cluster_0 Functional Components of this compound cluster_1 Role in PROTAC Assembly AHPC (S,R,S)-AHPC (VHL Ligand) PEG4 PEG4 Linker (Solubility & Spacing) AHPC->PEG4 covalently linked to E3_Ligase VHL E3 Ligase AHPC->E3_Ligase recruits NHS NHS Ester (Reactive Group) PEG4->NHS terminates in Target_Ligand Target Protein Ligand (with primary amine) NHS->Target_Ligand reacts with PROTAC Final PROTAC Molecule

Diagram of the molecular components and their roles.

Experimental Protocols: A General Workflow

While specific experimental conditions are target-dependent, the following outlines a general workflow for the conjugation of this compound to a target protein ligand containing a primary amine.

G start Start: Dissolve Reactants dissolve_linker Dissolve this compound in anhydrous DMSO start->dissolve_linker dissolve_ligand Dissolve target protein ligand (with primary amine) in anhydrous DMSO start->dissolve_ligand reaction Reaction: Combine solutions with a non-nucleophilic base (e.g., DIPEA). Stir at room temperature. dissolve_linker->reaction dissolve_ligand->reaction monitoring Monitor reaction progress (e.g., LC-MS) reaction->monitoring quench Quench reaction (e.g., with water or buffer) monitoring->quench purification Purification: Purify the final PROTAC conjugate (e.g., preparative HPLC) quench->purification analysis Analysis: Confirm identity and purity (e.g., LC-MS, NMR) purification->analysis end End: Pure PROTAC Molecule analysis->end

General workflow for PROTAC synthesis.

Note on Experimental Design:

  • Solvent: Anhydrous aprotic solvents like DMSO or DMF are crucial to prevent hydrolysis of the NHS ester.

  • Base: A non-nucleophilic base (e.g., DIPEA, triethylamine) is typically added to deprotonate the primary amine on the target ligand, increasing its nucleophilicity.

  • Monitoring: Reaction progress should be monitored by analytical techniques such as LC-MS to determine the consumption of starting materials and the formation of the desired product.

  • Purification: Purification is most commonly achieved by reverse-phase preparative HPLC to isolate the final PROTAC conjugate from unreacted starting materials and byproducts.

This technical guide provides the core data and a foundational understanding of this compound for its application in PROTAC development. Researchers should consult peer-reviewed literature for specific protocols related to their protein of interest.

References

Methodological & Application

Application Notes and Protocols: (S,R,S)-Ahpc-peg4-nhs ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule designed for the targeted degradation of proteins. It incorporates three key components:

  • (S,R,S)-Ahpc: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome pathway.[1][2]

  • peg4: A polyethylene (B3416737) glycol (PEG) spacer of four units. This hydrophilic linker enhances solubility and provides optimal spatial separation between the conjugated molecules.[3][4]

  • NHS ester: An N-hydroxysuccinimide ester that reacts with primary amines (like those on lysine (B10760008) residues of a protein) to form a stable amide bond.[5][6][7]

This molecule is a powerful tool for the creation of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] This application note provides a detailed protocol for the conjugation of this compound to a target protein containing primary amines.

Chemical Properties

PropertyValue
Full Name (S,R,S)-1-(19-amino-1-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)-3,6,9,12-tetraoxa-15-azanonadecan-19-yl)pyrrolidine-2,4-dione N-hydroxysuccinimidyl ester
Molecular Formula C38H53N5O12S
Molecular Weight 803.9 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C, protected from moisture.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Target Protein

This protocol outlines the steps for conjugating the this compound to a protein of interest (POI) that has accessible primary amine groups (e.g., lysine residues).

Materials:

  • This compound

  • Target Protein (in an amine-free buffer, e.g., PBS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine

  • Purification column (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.

    • Prepare the target protein in the Reaction Buffer at a concentration of 2-5 mg/mL. Ensure the protein solution is free of amine-containing buffers or stabilizers like Tris or BSA.

  • Conjugation Reaction:

    • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess. A starting point of 10-20 molar equivalents of the NHS ester to the protein is recommended.

    • While gently vortexing the protein solution, add the calculated volume of the NHS ester stock solution dropwise.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Alternatively, the reaction can be carried out at 4°C overnight.

  • Quenching the Reaction:

    • (Optional but recommended) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and quenching reagents by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

    • Collect fractions and monitor the protein elution using a spectrophotometer at 280 nm.

    • Pool the fractions containing the conjugated protein.

  • Characterization of the Conjugate:

    • Determine the final concentration of the conjugated protein.

    • The degree of labeling (DOL), which is the number of (S,R,S)-Ahpc-peg4 molecules conjugated per protein molecule, can be determined using methods such as mass spectrometry (MALDI-TOF or ESI-MS).

Quantitative Parameters for Conjugation:

ParameterRecommended RangeNotes
Protein Concentration 2-5 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer pH 8.3 - 8.5Optimal for NHS ester reaction with primary amines.[5]
Molar Excess of NHS Ester 10 - 20 foldThis should be optimized for each specific protein.
Reaction Time 1-2 hours at RT or overnight at 4°CLonger incubation may be needed for less reactive proteins.
Quenching Reagent 1 M Tris-HCl or 1 M GlycineFinal concentration of 50-100 mM.

Visualizations

Signaling Pathway

The conjugation of this compound to a target protein creates a PROTAC. The (S,R,S)-Ahpc moiety of the PROTAC engages the VHL E3 ligase. This brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

VHL_Signaling_Pathway cluster_PROTAC PROTAC-mediated Degradation Target_Protein Target Protein PROTAC (S,R,S)-Ahpc-peg4-Target_Protein Target_Protein->PROTAC Conjugation Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Peptides) Proteasome->Degradation Degradation E1 E1 E2 E2 E1->E2 E2->Ternary_Complex Ub Ubiquitin Ub->E1

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the conjugation and subsequent characterization of the (S,R,S)-Ahpc-peg4-Protein conjugate.

experimental_workflow Start Start Reagent_Prep Reagent Preparation (NHS Ester & Protein) Start->Reagent_Prep Conjugation Conjugation Reaction Reagent_Prep->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (e.g., Mass Spectrometry) Purification->Characterization Functional_Assay Functional Assay (e.g., Western Blot for Degradation) Characterization->Functional_Assay End End Functional_Assay->End

Caption: Experimental workflow for protein conjugation.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency pH of reaction buffer is too low.Ensure the pH of the reaction buffer is between 8.3 and 8.5.
NHS ester has been hydrolyzed.Prepare fresh stock solution of the NHS ester in anhydrous solvent.
Protein has few accessible primary amines.Consider alternative conjugation chemistries targeting other functional groups.
Protein Precipitation High concentration of organic solvent.Keep the volume of the added NHS ester stock solution to a minimum (<10% of total reaction volume).
Protein is not stable at the reaction pH.Perform the reaction at a lower pH (e.g., 7.5-8.0) for a longer duration.
Conjugate is Inactive Conjugation has occurred at a critical site for protein function.Optimize the molar ratio of NHS ester to protein to achieve a lower degree of labeling.
The linker is too short or too long for effective ternary complex formation.Consider using a similar molecule with a different PEG linker length.

References

Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC with (S,R,S)-Ahpc-peg4-nhs ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate specific disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules designed to induce selective intracellular proteolysis.[2] They consist of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[6][7] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase system to the POI.[2] The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can act catalytically to degrade further POI molecules.[7][8]

This guide provides a detailed, step-by-step protocol for the synthesis of a PROTAC using (S,R,S)-Ahpc-peg4-nhs ester, a commercially available building block that contains a VHL E3 ligase ligand and a linker with a reactive N-hydroxysuccinimide (NHS) ester.[9][10]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound Binding PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ligase E3_bound E3 Ligase E3->E3_bound Recruitment POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary POI_Ub Ubiquitinated POI Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation cluster_ternary->POI_Ub Ubiquitination

Figure 1: General mechanism of action for a PROTAC.

Experimental Protocol: Amide Coupling for PROTAC Synthesis

The synthesis strategy involves a straightforward amide bond formation. The amine-reactive NHS ester on the this compound linker reacts with a primary or secondary amine present on an appropriately functionalized POI ligand to form a stable amide linkage.[11]

Synthesis_Workflow start Start reagent_prep 1. Reagent Preparation - Dissolve POI-Ligand-NH2 - Dissolve Ahpc-PEG4-NHS - Prepare Base Solution start->reagent_prep reaction_setup 2. Reaction Setup - Combine reactants under N2 - Add base to initiate reagent_prep->reaction_setup reaction_run 3. Reaction Monitoring - Stir at room temperature - Track progress via LC-MS/TLC reaction_setup->reaction_run workup 4. Aqueous Work-up - Quench reaction - Liquid-liquid extraction reaction_run->workup purification 5. Purification - Flash Column Chromatography or Preparative HPLC workup->purification characterization 6. Characterization - NMR, HRMS, HPLC Analysis - Confirm structure and purity purification->characterization end Final PROTAC Product characterization->end

Figure 2: Workflow for the synthesis and purification of the PROTAC.

Materials and Reagents
MaterialSupplier ExamplesPurpose
This compoundBroadPharm, MedChemExpressE3 Ligase (VHL) - Linker Building Block
Amine-functionalized POI LigandCustom Synthesis/VendorTarget Protein Binding Moiety
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich, FisherReaction Solvent
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich, AcrosNon-nucleophilic base
Dichloromethane (DCM)Fisher ScientificSolvent for chromatography
Methanol (MeOH)Fisher ScientificSolvent for chromatography
Ethyl Acetate (EtOAc)Fisher ScientificExtraction Solvent
Saturated aq. NaCl (Brine)Lab PreparedExtraction Wash
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Sigma-AldrichDrying Agent
Silica (B1680970) Gel (230-400 mesh)SiliCycle, FisherStationary Phase for Chromatography
Nitrogen or Argon GasAirgasInert Atmosphere
Step-by-Step Synthesis Procedure

Step 2.1: Reagent Preparation

  • In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve the amine-functionalized POI ligand (1.0 eq) in anhydrous DMF (final reaction concentration ~0.1 M).

  • In a separate vial, dissolve this compound (1.0-1.2 eq) in anhydrous DMF.

Step 2.2: Reaction Setup

  • Place the reaction vial containing the POI ligand under an inert atmosphere of nitrogen or argon.

  • Add the solution of this compound to the reaction vial.

  • Add DIPEA (3.0 eq) to the reaction mixture dropwise while stirring. The base scavenges the N-hydroxysuccinimide byproduct.

Step 2.3: Reaction and Monitoring

  • Allow the reaction to stir at room temperature for 4-16 hours.[12]

  • Monitor the reaction's progress by taking small aliquots and analyzing them via Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC). The reaction is complete upon consumption of the limiting starting material (typically the POI ligand).

Step 2.4: Work-up and Extraction

  • Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc).

  • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess base.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 2.5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • A typical elution gradient might be 0-10% Methanol in Dichloromethane (DCM). The exact gradient should be determined by TLC analysis.

  • Combine the fractions containing the pure product (as determined by TLC or LC-MS) and concentrate under reduced pressure to yield the final PROTAC as a solid or oil.

Step 2.6: Characterization

  • Confirm the identity and purity of the synthesized PROTAC using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the molecule.

    • HPLC: To determine the purity of the final compound.

Data Presentation

The following tables provide an example of how to structure the quantitative data for the synthesis.

Table 1: Example Reagent Quantities for Synthesis (Note: Values for the POI Ligand are placeholders and should be adjusted based on its specific molecular weight.)

ReagentMol. Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
Amine-functionalized POI Ligande.g., 450.522.50.051.0
This compound803.944.20.0551.1
DIPEA129.2419.40.153.0

Table 2: Summary of Typical Reaction Conditions

ParameterCondition
SolventAnhydrous DMF
Concentration~0.1 M
BaseDIPEA
TemperatureRoom Temperature (~20-25 °C)
Reaction Time4-16 hours
AtmosphereInert (Nitrogen or Argon)
Purification MethodSilica Gel Flash Column Chromatography

Analytical Characterization of the Final PROTAC

Post-synthesis characterization is critical to ensure the successful formation, identity, and purity of the PROTAC molecule.

  • Nuclear Magnetic Resonance (NMR): In the ¹H NMR spectrum, the disappearance of the characteristic signals for the NHS ester and the appearance of a new amide (N-H) proton signal confirms the successful conjugation.

  • Mass Spectrometry (MS): HRMS should provide an exact mass that corresponds to the calculated molecular weight of the desired PROTAC, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Once synthesized and purified, the PROTAC's biological activity must be validated. This involves a suite of assays to confirm its binding to both the target protein and the E3 ligase, its ability to form a ternary complex, and its efficacy in inducing the degradation of the target protein in a cellular context.[13][14] Techniques like Western Blotting, Surface Plasmon Resonance (SPR), and cell viability assays are commonly employed.[13][14]

Safety Precautions

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Refer to the Safety Data Sheet (SDS) for each reagent before use to understand its specific hazards and handling requirements.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Application Notes & Protocols for (S,R,S)-Ahpc-peg4-nhs Ester in Targeted Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The (S,R,S)-Ahpc-peg4-nhs ester is a versatile building block for constructing PROTACs that recruit the von Hippel-Lindau (VHL) E3 ligase. The (S,R,S)-Ahpc ((2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide) component serves as the VHL ligand, while the PEG4 (polyethylene glycol) spacer provides a flexible and soluble linker. The NHS (N-hydroxysuccinimide) ester is a reactive group that facilitates the covalent conjugation of the VHL-linker moiety to a ligand for the target protein, typically through a primary amine on the ligand. The PEG4 linker can enhance the aqueous solubility and cell permeability of the resulting PROTAC molecule.

These application notes provide a comprehensive guide to utilizing this compound for the synthesis of VHL-recruiting PROTACs and the subsequent evaluation of their ability to induce targeted protein degradation.

Signaling Pathway

PROTACs constructed with this compound function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC (S,R,S)-Ahpc-peg4-Target Ligand PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of PROTAC-induced protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general procedure for conjugating the this compound to a target protein ligand containing a primary amine. For this example, we will consider the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), using a derivative of the BRD4 inhibitor JQ1 functionalized with a primary amine.

Materials:

  • This compound

  • Amine-functionalized BRD4 ligand (e.g., JQ1-amine)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vial and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolution: Dissolve the amine-functionalized BRD4 ligand in anhydrous DMF or DMSO.

  • Addition of Base: Add 1.2 to 2.0 equivalents of DIPEA or TEA to the solution to act as a base.

  • Addition of Linker: In a separate vial, dissolve this compound in anhydrous DMF or DMSO. Add this solution dropwise to the stirred solution of the BRD4 ligand. Use a 1.0 to 1.2 molar excess of the NHS ester.

  • Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product and consumption of the starting materials.

  • Purification: Upon completion, purify the crude product by preparative HPLC to obtain the final BRD4-targeting PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol describes the use of Western blotting to quantify the degradation of a target protein in cultured cells following treatment with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., human leukemia cell line for BRD4)

  • Synthesized PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations and run the lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody against a loading control to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control.

Protocol 3: High-Throughput Protein Degradation Assay using HiBiT Technology

The HiBiT protein tagging system offers a sensitive and quantitative alternative to Western blotting for measuring protein degradation in a high-throughput format. This protocol requires a cell line where the target protein is endogenously tagged with the 11-amino-acid HiBiT peptide.

Materials:

  • CRISPR-edited cell line endogenously expressing the HiBiT-tagged target protein

  • Synthesized PROTAC stock solution in DMSO

  • Cell culture medium

  • White, opaque 96- or 384-well assay plates

  • Nano-Glo® HiBiT Lytic Detection System

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white, opaque assay plates.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium and add them to the cells. Include a vehicle control.

  • Incubation: Incubate the cells for the desired time period to allow for protein degradation.

  • Lytic Detection: Add the Nano-Glo® HiBiT Lytic Reagent to the wells, which lyses the cells and provides the LgBiT protein and substrate to generate a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of HiBiT-tagged protein remaining.

  • Data Analysis: Normalize the data to the vehicle control to determine the percentage of protein degradation for each PROTAC concentration.

Data Presentation

The quantitative data obtained from protein degradation assays can be used to determine key parameters of PROTAC efficacy, such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

Table 1: Representative Degradation Data for a BRD4-Targeting PROTAC

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)% BRD4 Degradation (HiBiT Assay)
0 (Vehicle)00
11518
104552
1008592
10009095
100008893

Table 2: Calculated Degradation Parameters for a BRD4-Targeting PROTAC

ParameterWestern BlotHiBiT Assay
DC50 ~12 nM~8 nM
Dmax ~90%~95%

Experimental and Logical Workflows

Experimental_Workflow cluster_workflow Experimental Workflow for Degradation Analysis Start Start Cell_Culture Cell Seeding and Culture Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response and Time-Course) Cell_Culture->PROTAC_Treatment Cell_Harvesting Cell Harvesting and Lysis PROTAC_Treatment->Cell_Harvesting Protein_Quant Protein Quantification (BCA) Cell_Harvesting->Protein_Quant Degradation_Assay Degradation Assessment Protein_Quant->Degradation_Assay Western_Blot Western Blot Degradation_Assay->Western_Blot Traditional HiBiT_Assay HiBiT Assay Degradation_Assay->HiBiT_Assay High-Throughput Data_Analysis Data Analysis (Densitometry / Luminescence) Western_Blot->Data_Analysis HiBiT_Assay->Data_Analysis Calc_Params Calculate DC50 and Dmax Data_Analysis->Calc_Params End End Calc_Params->End

Figure 2: Experimental workflow for protein degradation analysis.

Screening_Cascade cluster_cascade PROTAC Screening Cascade Start PROTAC Library Synthesis Primary_Screen Primary Screen: Single-Point Degradation Assay (e.g., HiBiT) Start->Primary_Screen Hit_Selection Hit Selection (>50% Degradation) Primary_Screen->Hit_Selection Dose_Response Dose-Response Analysis (DC50 and Dmax Determination) Hit_Selection->Dose_Response Active Compounds Potent_Compound Potent Compound Selection (Low nM DC50) Dose_Response->Potent_Compound Mechanism_Validation Mechanism of Action Validation (Western Blot, Proteasome Inhibitor Rescue) Potent_Compound->Mechanism_Validation Potent Compounds Selectivity_Profiling Selectivity Profiling (Mass Spectrometry Proteomics) Mechanism_Validation->Selectivity_Profiling Lead_Candidate Lead Candidate Selectivity_Profiling->Lead_Candidate

Figure 3: Logical workflow for a PROTAC screening cascade.

Application Notes and Protocols for (S,R,S)-Ahpc-peg4-nhs Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-nhs ester is a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] PROTACs are a novel therapeutic modality that mediate the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[5][6] This molecule consists of three key components: an (S,R,S)-Ahpc E3 ligase ligand, a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2][3][4] The NHS ester allows for the covalent conjugation of this linker to a primary amine on a target protein ligand, forming a stable amide bond.[7] The PEG4 linker enhances solubility and provides spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1][2]

These application notes provide detailed protocols for the labeling of amine-containing molecules with this compound, a critical step in the synthesis of PROTACs for targeted protein degradation research.

Principle of the Reaction

The labeling reaction is based on the nucleophilic acyl substitution of the N-hydroxysuccinimide ester by a primary amine. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[7]

Key Experimental Parameters

Successful labeling with this compound is dependent on several critical parameters. The following table summarizes the recommended conditions.

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal for ensuring primary amines are deprotonated and nucleophilic. Lower pH will slow the reaction, while higher pH increases the rate of NHS ester hydrolysis.
Buffer Amine-free buffers such as PBS, HEPES, or sodium bicarbonateBuffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided.[8]
Solvent for NHS Ester Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)This compound should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.[7] NHS esters are moisture-sensitive.[8]
Molar Ratio (NHS Ester : Amine) 1:1 to 20:1The optimal ratio depends on the concentration and reactivity of the amine-containing molecule. For proteins, a higher excess is often used. Empirical testing is recommended to determine the optimal ratio for a specific application.
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are typically faster. Reactions at 4°C can be performed overnight, which may be beneficial for sensitive proteins.
Reaction Time 30 minutes - 4 hours (at room temperature) or overnight (at 4°C)Reaction time should be optimized based on the reactivity of the components.
Quenching 1 M Tris-HCl or 1 M Glycine (pH 8.0)Addition of a primary amine-containing buffer will quench any unreacted NHS ester.[9]

Experimental Workflow Diagram

G Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_target Prepare Amine-Containing Target Molecule in Amine-Free Buffer mix Add NHS Ester Solution to Target Molecule Solution prep_target->mix prep_nhs Dissolve this compound in Anhydrous DMSO/DMF prep_nhs->mix incubate Incubate at RT (30 min - 4h) or 4°C (overnight) mix->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., HPLC, Gel Filtration) quench->purify analyze Analyze Product (e.g., LC-MS, NMR) purify->analyze

Caption: Workflow for labeling an amine-containing molecule with this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for conjugating this compound to a primary amine-containing molecule, such as a small molecule ligand for a target protein. Optimization may be required for specific molecules.

Materials:

  • This compound

  • Amine-containing molecule of interest

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Phosphate Buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., HPLC, gel filtration column)

Procedure:

  • Preparation of the Amine-Containing Molecule:

    • Dissolve the amine-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Ensure the buffer is free of any primary amines.

  • Preparation of the this compound Solution:

    • Important: NHS esters are moisture-sensitive. Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess for the reaction.

  • Labeling Reaction:

    • Add the calculated volume of the this compound stock solution to the solution of the amine-containing molecule.

    • The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally not exceed 10% to avoid denaturation of protein targets.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.

  • Quenching the Reaction:

    • (Optional but recommended) Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS ester is deactivated.

  • Purification of the Conjugate:

    • Purify the resulting conjugate from excess reagents and byproducts. The choice of purification method will depend on the properties of the conjugate. Common methods include:

      • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) for small molecules.

      • Gel filtration or size-exclusion chromatography for larger biomolecules like proteins.

  • Analysis and Storage:

    • Analyze the purified conjugate to confirm its identity and purity using techniques such as LC-MS and NMR.

    • Store the purified conjugate under appropriate conditions, typically frozen at -20°C or -80°C.

PROTAC Formation and Mechanism of Action

The conjugation of this compound to a target protein ligand is the final step in the chemical synthesis of a PROTAC. The resulting heterobifunctional molecule can then be used in cell-based assays to induce the degradation of the target protein.

G PROTAC Mechanism of Action cluster_components Components cluster_process Process protac PROTAC ((S,R,S)-Ahpc-peg4-Ligand) ternary Ternary Complex Formation protac->ternary target Target Protein target->ternary e3 E3 Ubiquitin Ligase e3->ternary ub Ubiquitination of Target Protein ternary->ub degradation Proteasomal Degradation ub->degradation

References

Application Note: Purification of (S,R,S)-Ahpc-peg4-nhs Ester Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of (S,R,S)-Ahpc-peg4-nhs ester conjugates using reverse-phase high-performance liquid chromatography (RP-HPLC). This method is critical for researchers working on the development of Proteolysis Targeting Chimeras (PROTACs), where the purity of the linker-E3 ligase ligand conjugate is paramount for successful downstream conjugation and reliable biological data. The protocol outlines the necessary materials, instrument setup, and a step-by-step procedure for achieving high-purity conjugate, along with methods for characterization.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A key component of a PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The (S,R,S)-Ahpc moiety is a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly used ligase in PROTAC design.

The this compound is a crucial building block in the synthesis of VHL-based PROTACs. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility, while the N-hydroxysuccinimide (NHS) ester provides a reactive handle for conjugation to an amine-containing target protein ligand. Ensuring the high purity of this conjugate is essential to avoid side reactions and to accurately characterize the final PROTAC. This application note details a robust RP-HPLC method for the purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound conjugate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Preparative and analytical C18 HPLC columns

  • Standard laboratory glassware and consumables

Instrumentation
  • Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system with a UV detector and a mass spectrometer (MS)

  • Lyophilizer

Sample Preparation
  • Dissolve the crude this compound conjugate in a minimal amount of anhydrous DMSO to create a concentrated stock solution.

  • Centrifuge the solution to pellet any insoluble material.

  • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Preparative HPLC Purification Protocol

The following protocol is a starting point and may require optimization based on the specific crude sample and HPLC system.

ParameterCondition
Column C18, 10 µm, 19 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 20-60% B over 30 minutes
Flow Rate 15 mL/min
Detection 220 nm and 254 nm
Injection Volume Dependent on concentration and column capacity
Column Temperature Ambient

Procedure:

  • Equilibrate the preparative HPLC column with 20% Mobile Phase B for at least 15 minutes.

  • Inject the prepared crude sample onto the column.

  • Run the gradient method as described in the table above.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions for purity using analytical HPLC-MS.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a white solid.

Analytical HPLC-MS Protocol for Purity Assessment
ParameterCondition
Column C18, 1.8 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-95% B over 10 minutes
Flow Rate 0.4 mL/min
Detection UV at 220 nm and 254 nm; MS (ESI+)
Injection Volume 5 µL
Column Temperature 40 °C

Data Presentation

Table 1: Representative Preparative HPLC Data
CompoundRetention Time (min)Purity (Pre-Purification)Purity (Post-Purification)Recovery (%)
This compound18.5~75%>98%~85%
Hydrolyzed NHS ester12.2Variable<0.5%-
Unreacted (S,R,S)-Ahpc-peg4-acid15.8Variable<1.0%-
Table 2: Analytical UPLC-MS Characterization of Purified Product
ParameterResult
Retention Time 4.2 minutes
Purity (UV 254nm) 99.1%
Observed Mass [M+H]⁺ Corresponds to the theoretical mass of the protonated molecule.
Appearance White lyophilized powder

Visualization of Experimental Workflow

HPLC_Purification_Workflow Workflow for HPLC Purification of this compound Conjugates start Crude this compound dissolve Dissolve in minimal anhydrous DMSO start->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter prep_hplc Preparative RP-HPLC (C18 Column, Water/ACN + TFA gradient) filter->prep_hplc collect Collect Fractions of Main Peak prep_hplc->collect analyze Analyze Fractions by Analytical HPLC-MS collect->analyze pool Pool Pure Fractions (>98%) analyze->pool Fractions meet purity criteria waste Impure Fractions/Waste analyze->waste Fractions do not meet purity criteria lyophilize Lyophilize pool->lyophilize end Pure this compound (>98% Purity) lyophilize->end

Caption: HPLC Purification Workflow.

Discussion

The purification of this compound conjugates by reverse-phase HPLC is a reliable method for obtaining high-purity material suitable for PROTAC synthesis. The use of a C18 stationary phase provides good retention and separation of the relatively hydrophobic conjugate from more polar impurities. The addition of TFA to the mobile phase is crucial for good peak shape and acts as an ion-pairing agent.

A primary challenge in the purification of NHS ester conjugates is their susceptibility to hydrolysis. Therefore, it is essential to use anhydrous solvents for sample preparation and to work expeditiously. The hydrolyzed product, the corresponding carboxylic acid, will have a different retention time on the RP-HPLC column, typically eluting earlier than the NHS ester. The analytical HPLC-MS method is critical for confirming the identity of the product peak and for assessing the purity of the collected fractions.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound conjugates using preparative RP-HPLC. The described method, coupled with analytical HPLC-MS for purity assessment, ensures the high quality of this critical building block for the synthesis of VHL-based PROTACs. This protocol should serve as a valuable resource for researchers in the field of targeted protein degradation.

Application Notes and Protocols for Mass Spectrometry Analysis of Peptides Labeled with Amine-Reactive Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed protocol and application notes for the mass spectrometry analysis of peptides labeled with amine-reactive linkers, with a focus on applications related to Proteolysis-Targeting Chimeras (PROTACs). While the user specified an interest in (S,R,S)-Ahpc-peg4-nhs ester, a specific PROTAC linker, a comprehensive search did not yield publicly available quantitative proteomics data or detailed fragmentation analysis for this particular compound. Therefore, this guide utilizes representative data and established protocols for structurally similar amine-reactive, PEGylated NHS esters to provide a robust framework for researchers working with this class of reagents.

Introduction

The covalent labeling of peptides with specialized chemical linkers is a cornerstone of modern quantitative proteomics. N-hydroxysuccinimide (NHS) esters are among the most widely used amine-reactive reagents, efficiently forming stable amide bonds with the primary amines of peptides (N-terminus and lysine (B10760008) side chains). This enables the introduction of various functionalities, including moieties for affinity purification, fluorescent reporters, and, increasingly, components of heterobifunctional molecules like PROTACs.

This compound is a PROTAC linker that incorporates a ligand for an E3 ubiquitin ligase and a polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3][4] The PEG4 moiety enhances the solubility of the linker and the resulting labeled peptides.[1][2][3][4] Such linkers are instrumental in the study of targeted protein degradation, a rapidly advancing therapeutic modality. Mass spectrometry is the definitive tool for identifying the sites of labeling and quantifying the abundance of the target proteins.

This application note provides a comprehensive guide to the experimental workflow and data analysis for peptides labeled with amine-reactive NHS esters, with a special focus on their relevance in PROTAC research.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The this compound is a component used in the synthesis of such PROTACs. The general mechanism is depicted below.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex Ubiquitinated_POI Poly-ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Ub Ubiquitin Ub->E3_Ligase transfers to E1_E2 E1/E2 Enzymes E1_E2->Ub activates Experimental_Workflow cluster_1 Sample Preparation cluster_2 Peptide Labeling cluster_3 Mass Spectrometry Analysis cluster_4 Data Analysis Protein_Extraction Protein Extraction (e.g., from cell culture) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Cleanup1 Peptide Desalting (e.g., C18 solid-phase extraction) Proteolytic_Digestion->Peptide_Cleanup1 Labeling Labeling with This compound Peptide_Cleanup1->Labeling Quenching Quenching of Reaction Labeling->Quenching Peptide_Cleanup2 Removal of Excess Reagent Quenching->Peptide_Cleanup2 LC_MSMS LC-MS/MS Analysis Peptide_Cleanup2->LC_MSMS Database_Search Database Search & Peptide Identification LC_MSMS->Database_Search Quantification Quantitative Analysis Database_Search->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

References

Application Notes and Protocols for (S,R,S)-Ahpc-peg4-nhs Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-peg4-nhs ester is a high-purity chemical tool designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a heterobifunctional molecule that incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to an N-hydroxysuccinimide (NHS) ester via a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The (S,R,S)-Ahpc moiety provides high-affinity binding to the VHL E3 ligase, a crucial component of the ubiquitin-proteasome system. The flexible PEG4 linker enhances solubility and provides an appropriate spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The amine-reactive NHS ester allows for the covalent conjugation of this linker-ligase ligand complex to a primary or secondary amine on a target protein ligand of choice.

These application notes provide essential information for the proper storage, handling, and utilization of this compound in the development of novel PROTACs for targeted protein degradation.

Chemical Properties and Storage

Proper storage and handling are critical to maintain the reactivity and stability of this compound. The NHS ester is susceptible to hydrolysis, especially in the presence of moisture.

PropertyValue
Molecular Formula C38H53N5O12S
Molecular Weight 803.9 g/mol
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF
Storage Temperature -20°C
Shipping Temperature Ambient

Handling Guidelines:

  • Desiccation: Store the compound in a tightly sealed vial with a desiccant to minimize exposure to moisture.

  • Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Stock Solutions: Prepare stock solutions in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store stock solutions at -20°C or -80°C.

Mechanism of Action: PROTAC-Mediated Protein Degradation

This compound serves as a foundational component for constructing PROTACs that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds to Warhead PROTAC PROTAC ((S,R,S)-Ahpc-peg4-Warhead) VHL VHL E3 Ligase VHL->Ternary Binds to (S,R,S)-Ahpc Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer (E1/E2) Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Recycled_PROTAC->POI Catalytic Cycle

PROTAC Mechanism of Action

The process begins with the PROTAC molecule simultaneously binding to the POI (via a "warhead" ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.

Experimental Protocols

Synthesis of a PROTAC using this compound

This protocol describes a general method for conjugating this compound to a ligand for a protein of interest (POI-ligand) that contains a primary or secondary amine.

Materials:

  • This compound

  • POI-ligand with an available amine group

  • Anhydrous DMSO or DMF

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vial

  • Magnetic stirrer

  • Analytical and preparative HPLC

  • Mass spectrometer (e.g., LC-MS)

PROTAC_Synthesis_Workflow start Start dissolve_linker Dissolve this compound and POI-ligand-amine in anhydrous DMF/DMSO start->dissolve_linker add_base Add DIPEA (2-3 eq.) to the reaction mixture dissolve_linker->add_base react Stir at room temperature for 2-12 hours under inert atmosphere add_base->react monitor Monitor reaction progress by LC-MS react->monitor purify Purify the crude product by preparative HPLC monitor->purify Reaction Complete characterize Characterize the final PROTAC by HRMS and NMR purify->characterize end End characterize->end

PROTAC Synthesis Workflow

Procedure:

  • Preparation: In a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the POI-ligand-amine (1.0 equivalent) in anhydrous DMF or DMSO.

  • Reagent Addition: To this solution, add this compound (1.0 - 1.2 equivalents).

  • Base Catalyst: Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents) to the reaction mixture. The base acts as a proton scavenger, facilitating the nucleophilic attack of the amine on the NHS ester.

  • Reaction: Stir the reaction mixture at room temperature. The reaction time can vary from 2 to 12 hours.

  • Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of starting materials and the formation of the desired product.

  • Purification: Upon completion, the crude product can be purified by reverse-phase preparative HPLC to yield the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

In-Cell Western for Measuring Protein Degradation

This protocol provides a method to quantify the degradation of a target protein in cells treated with a synthesized PROTAC.

Materials:

  • Cells expressing the protein of interest

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • Multi-well plates (e.g., 96-well)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, Tubulin)

  • Species-specific, infrared dye-conjugated secondary antibodies

  • Blocking buffer (e.g., Odyssey Blocking Buffer)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Formaldehyde (B43269) for fixing

  • Triton X-100 for permeabilization

  • Infrared imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Fixing and Permeabilization:

    • Remove the media and wash the cells with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the cells three times with wash buffer.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

  • Blocking and Antibody Incubation:

    • Wash the cells three times with wash buffer.

    • Block the cells with blocking buffer for 1.5 hours at room temperature.

    • Incubate the cells with primary antibodies against the POI and the loading control (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells five times with wash buffer.

    • Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Imaging and Analysis:

    • Wash the cells five times with wash buffer.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for both the POI and the loading control. Normalize the POI signal to the loading control signal.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Representative Quantitative Data

The following table provides a representative example of data that could be obtained for a PROTAC synthesized using this compound. These values are hypothetical and will vary depending on the specific POI ligand and the target protein.

ParameterDescriptionRepresentative Value
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.10 - 100 nM
Dmax The maximum percentage of protein degradation achieved.>90%
Degradation t1/2 The time required to achieve half-maximal protein degradation at a given PROTAC concentration.2 - 4 hours

Conclusion

This compound is a valuable chemical probe for the development of VHL-based PROTACs. Its pre-attached, high-affinity VHL ligand and optimized PEG4 linker, combined with a reactive NHS ester, streamline the synthesis of novel protein degraders. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in the pursuit of new therapeutic agents for a wide range of diseases. Careful adherence to the storage and handling guidelines will ensure the integrity and reactivity of the compound, leading to successful and reproducible experimental outcomes.

References

Designing a BRD4-Targeting PROTAC Using (S,R,S)-Ahpc-peg4-nhs Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting protein function, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] This application note provides a detailed guide for the design and evaluation of a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a validated therapeutic target in cancer, using the VHL E3 ligase-recruiting linker, (S,R,S)-Ahpc-peg4-nhs ester.[3][4]

The (S,R,S)-Ahpc moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase.[5] The provided reagent, this compound, incorporates this VHL ligand, a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker to enhance solubility and facilitate optimal ternary complex formation, and a reactive N-hydroxysuccinimide (NHS) ester for straightforward conjugation to an amine-containing ligand for the target protein.[6]

PROTAC Mechanism of Action

The designed PROTAC will function by simultaneously binding to BRD4 and the VHL E3 ligase, forming a ternary complex. This proximity will induce the VHL-mediated polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-peg4-BRD4 Ligand) Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 Target Protein (BRD4) BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded Peptides Proteasome->Degraded_BRD4 Degradation

PROTAC-mediated degradation of BRD4.

BRD4 Signaling Pathway in Cancer

BRD4 plays a critical role in cancer by regulating the transcription of key oncogenes, including c-Myc.[3][7] It binds to acetylated histones at super-enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to stimulate transcriptional elongation.[4] BRD4 has also been implicated in other signaling pathways that promote cancer cell proliferation and dissemination, such as the Jagged1/Notch1 pathway.[8][9] Degradation of BRD4 is therefore a promising therapeutic strategy to downregulate these oncogenic signaling networks.

BRD4_Signaling cluster_0 Nucleus cluster_1 Gene Transcription cluster_2 Cellular Outcomes BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Acetylated_Histones Acetylated Histones (Super-Enhancers/Promoters) Acetylated_Histones->BRD4 binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc c-Myc RNA_Pol_II->cMyc transcribes Jagged1 Jagged1 RNA_Pol_II->Jagged1 transcribes Other_Oncogenes Other Oncogenes RNA_Pol_II->Other_Oncogenes transcribes Proliferation Cell Proliferation & Survival cMyc->Proliferation Metastasis Metastasis Jagged1->Metastasis activates Notch1 signaling Other_Oncogenes->Proliferation PROTAC BRD4 PROTAC PROTAC->BRD4 induces degradation Experimental_Workflow cluster_synthesis 1. PROTAC Synthesis cluster_evaluation 2. In Vitro & Cellular Evaluation Synthesis Conjugate this compound to amine-containing BRD4 ligand (e.g., JQ1-amine) Purification Purify PROTAC via HPLC Synthesis->Purification Characterization Characterize by LC-MS and NMR Purification->Characterization Degradation Assess BRD4 Degradation (Western Blot) Characterization->Degradation Ternary_Complex Confirm Ternary Complex Formation (NanoBRET/AlphaLISA) Characterization->Ternary_Complex Permeability Evaluate Cell Permeability (PAMPA) Characterization->Permeability DC50_Dmax Determine DC50 and Dmax Degradation->DC50_Dmax Off_Target Off-Target Analysis (Proteomics) DC50_Dmax->Off_Target

References

Creating a Custom PROTAC with (S,R,S)-Ahpc-peg4-nhs ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This ternary complex formation of POI-PROTAC-E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]

This document provides detailed application notes and protocols for the creation and evaluation of a custom PROTAC utilizing (S,R,S)-Ahpc-peg4-nhs ester . This reagent is a PROTAC linker that incorporates a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and terminating in a reactive N-hydroxysuccinimide (NHS) ester.[2] The NHS ester allows for straightforward conjugation to a primary amine on a custom-selected ligand for a protein of interest, enabling the rapid synthesis of a novel PROTAC.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the ubiquitin-proteasome system (UPS). The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ub->Polyubiquitination Ub_POI Polyubiquitinated POI Polyubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

PROTAC Mechanism of Action

Data Presentation: Efficacy of VHL-based PROTACs

The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize the degradation performance of two distinct VHL-based PROTACs, providing a reference for the expected potency of newly synthesized PROTACs using the this compound linker.

Table 1: Degradation of Class I Histone Deacetylases (HDACs) by VHL-based PROTACs in HCT116 cells. [3][4]

CompoundTargetDC50 (µM)Dmax (%)
JPS016 HDAC10.5577
HDAC30.5366
PROTAC 4 HDAC10.55~100
HDAC30.53>50

Table 2: Degradation of PI3K and mTOR by a VHL-based PROTAC (GP262) in MDA-MB-231 cells. [5]

CompoundTargetDC50 (nM)Dmax (%)
GP262 p110α (PI3K)227.471.3
p110γ (PI3K)42.2388.6
mTOR45.474.9

Experimental Protocols

The following are detailed methodologies for the synthesis and evaluation of a custom PROTAC.

Protocol 1: Synthesis of a Custom PROTAC

This protocol describes the conjugation of the this compound to a primary amine-containing ligand for a protein of interest (POI-ligand-NH2).

PROTAC_Synthesis_Workflow Start Reagent_Prep Reagent Preparation Start->Reagent_Prep 1 Reaction_Setup Reaction Setup Reagent_Prep->Reaction_Setup 2 Reaction_Monitoring Reaction Monitoring Reaction_Setup->Reaction_Monitoring 3 Purification Purification Reaction_Monitoring->Purification 4 Characterization Characterization Purification->Characterization 5 End Characterization->End 6

PROTAC Synthesis Workflow

Materials:

  • This compound

  • POI-ligand-NH2

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

  • Reaction vial and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Reagent Preparation:

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Dissolve the POI-ligand-NH2 in the anhydrous solvent.

    • In a separate vial, dissolve this compound in the anhydrous solvent.

  • Reaction Setup:

    • To the solution of POI-ligand-NH2, add 1.5-2.0 equivalents of DIPEA.

    • Slowly add 1.0-1.2 equivalents of the this compound solution to the POI-ligand-NH2 solution while stirring.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-24 hours.

    • Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Purification:

    • Once the reaction is complete, quench the reaction with a small amount of water.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Protocol 2: Western Blot Analysis of PROTAC-mediated Protein Degradation

This protocol details the quantification of target protein levels in cultured cells following PROTAC treatment.[1][6]

Western_Blot_Workflow Cell_Culture Cell Seeding & Treatment Lysis Cell Lysis & Protein Quantification Cell_Culture->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Western Blot Workflow

Materials:

  • Cultured cells expressing the target protein

  • Custom-synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: HiBiT-based Protein Degradation Assay

This is a sensitive, quantitative, and high-throughput method to measure protein degradation in live cells.[7][8][9] It requires cells where the target protein is endogenously tagged with the HiBiT peptide.

HiBiT_Assay_Workflow Cell_Plating Plate HiBiT-tagged cells Compound_Addition Add PROTAC dilutions Cell_Plating->Compound_Addition Incubation Incubate for desired time Compound_Addition->Incubation Lytic_Detection Add LgBiT and substrate (Lytic Assay) Incubation->Lytic_Detection Live_Cell_Detection Add LgBiT and live-cell substrate (Kinetic Assay) Incubation->Live_Cell_Detection Luminescence_Measurement Measure luminescence Lytic_Detection->Luminescence_Measurement Live_Cell_Detection->Luminescence_Measurement Data_Analysis Calculate DC50 and Dmax Luminescence_Measurement->Data_Analysis

HiBiT Assay Workflow

Materials:

  • CRISPR-edited cell line with the target protein endogenously tagged with HiBiT

  • Custom-synthesized PROTAC

  • White, opaque 96- or 384-well plates

  • Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for kinetic assays)

  • Luminometer

Procedure (Endpoint Assay):

  • Cell Plating:

    • Plate the HiBiT-tagged cells in a white-walled multi-well plate and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of the PROTAC and add them to the cells. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 2 to 24 hours) at 37°C.

  • Lytic Detection:

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's instructions.

    • Add the reagent to each well and mix on a plate shaker for 3-5 minutes to induce cell lysis and generate a luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence signals to the vehicle control.

    • Plot the normalized signal against the PROTAC concentration to determine the DC50 and Dmax.

Conclusion

The use of this compound provides a streamlined approach for the synthesis of novel VHL-based PROTACs. The detailed protocols for synthesis and evaluation outlined in this document will enable researchers to efficiently create and characterize custom PROTACs for their specific proteins of interest, thereby accelerating the discovery and development of new targeted protein degraders. Rigorous validation of PROTAC activity through orthogonal methods is crucial for advancing promising candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S,R,S)-Ahpc-peg4-nhs Ester to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling of proteins with (S,R,S)-Ahpc-peg4-nhs ester. This PROTAC linker incorporates an E3 ligase ligand with a PEG4 spacer and is reactive toward primary amines.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for efficient labeling?

A1: A common starting point for NHS ester labeling is a 5- to 20-fold molar excess of the NHS ester to the protein.[4] However, the optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling.[5][6] For monolabeling of many common proteins and peptides, a molar excess of 8 is often a good starting point.[5][7] It is recommended to perform small-scale labeling experiments with varying molar ratios to determine the optimal condition for your specific protein.[8][9]

Q2: What is the ideal pH for the labeling reaction?

A2: The optimal pH for NHS ester reactions with primary amines is between 8.3 and 8.5.[5][7] At a lower pH, the primary amino groups are protonated, which prevents the reaction.[5][7] At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[5][7][10]

Q3: Which buffers are recommended for the labeling reaction?

A3: Amine-free buffers are crucial for successful labeling. Commonly used buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, adjusted to a pH of 8.3-8.5.[5][7] Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the protein for reaction with the NHS ester.[6][11][12]

Q4: How does protein concentration affect the labeling efficiency?

A4: A protein concentration of 1-10 mg/mL is generally recommended for optimal labeling.[5] Dilute protein solutions may require a greater molar excess of the NHS ester to achieve the same level of incorporation.[6][13]

Q5: How can I determine the degree of labeling (DOL)?

A5: The degree of labeling (DOL), or the molar ratio of the linker to the protein, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the label, if it has a chromophore.[14][15] For non-chromophoric linkers like this compound, other analytical techniques such as mass spectrometry may be required to accurately determine the DOL.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

If you are experiencing low labeling efficiency, consider the following potential causes and solutions:

Potential Cause Troubleshooting Step
Incorrect pH Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[5][7][15]
Hydrolysis of NHS Ester Prepare the this compound solution immediately before use.[6] Avoid prolonged incubation times, especially at high pH.[4][10] Consider performing the reaction at 4°C overnight to minimize hydrolysis.[15]
Suboptimal Molar Ratio Perform a titration experiment with a range of molar excess of the NHS ester (e.g., 5x, 10x, 20x) to find the optimal ratio for your protein.[4][13]
Low Protein Concentration Increase the protein concentration to the recommended range of 1-10 mg/mL.[5] If using a dilute protein solution, increase the molar excess of the NHS ester.[6]
Presence of Competing Amines Ensure your protein solution is in an amine-free buffer (e.g., PBS, bicarbonate, or phosphate buffer).[6][11][12] If necessary, perform a buffer exchange via dialysis or desalting column.[6][15]
Inaccessible Amine Groups The primary amines on your protein may be inaccessible.[8] If structural information is available, assess the accessibility of lysine (B10760008) residues.[15]
Issue 2: Protein Precipitation After Labeling

Precipitation of the protein after the labeling reaction can be a sign of over-modification or changes in protein properties.

Potential Cause Troubleshooting Step
Excessive Labeling Reduce the molar excess of the this compound in the reaction. Over-labeling can alter the protein's net charge and solubility.[4][11]
Aggregation The PEG4 linker in the this compound is designed to increase solubility.[1][2][3] However, if aggregation still occurs, you may need to further optimize the labeling ratio or consider different buffer conditions.
Improper Buffer Conditions Ensure the final buffer composition after adding the NHS ester solution is compatible with your protein's stability.
Issue 3: High Background or Non-Specific Binding in Downstream Applications

High background signal in assays like ELISA can be caused by unbound label or non-specifically bound protein conjugates.

Potential Cause Troubleshooting Step
Insufficient Purification Ensure complete removal of unreacted or hydrolyzed this compound using a desalting column, dialysis, or gel filtration.[7][8][14]
Excess Unbound Label After the reaction, quench any remaining reactive NHS esters by adding an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[4]
Inadequate Blocking In downstream assays, optimize blocking steps by testing different blocking agents (e.g., BSA, non-fat milk) and incubation times.[4]
Excessive Reagent Concentration Titrate the concentration of your labeled protein in the downstream application to find the optimal signal-to-noise ratio.[4]

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline. Optimization will be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5][15]

  • This compound

  • Anhydrous DMSO or DMF[15]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[15]

  • Desalting column or dialysis cassette for purification[15]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[5]

    • If necessary, perform a buffer exchange.[15]

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[15]

  • Perform the Labeling Reaction:

    • Add the dissolved NHS ester to the protein solution. A starting molar excess of 8- to 20-fold of the NHS ester to the protein is recommended.[5][15]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[8][15]

  • Quench the Reaction (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes to stop the reaction.[4]

  • Purify the Labeled Protein:

    • Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis.[7][8][14]

  • Characterize the Conjugate:

    • Determine the protein concentration and the degree of labeling.[14]

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein in Amine-Free Buffer (1-10 mg/mL, pH 8.3-8.5) reaction Combine and Incubate (1-4h at RT or O/N at 4°C) protein_prep->reaction nhs_prep Prepare (S,R,S)-Ahpc-peg4-nhs Ester in DMSO/DMF (1-10 mg/mL) nhs_prep->reaction quench Quench Reaction (Optional, Tris/Glycine) reaction->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify analyze Characterize (DOL, Concentration) purify->analyze

Caption: Experimental workflow for protein labeling.

troubleshooting_logic outcome outcome action action start Low Labeling? check_ph pH 8.3-8.5? start->check_ph check_ratio Optimal Molar Ratio? check_ph->check_ratio Yes adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_buffer Amine-Free Buffer? check_ratio->check_buffer Yes titrate_ratio Titrate Molar Ratio check_ratio->titrate_ratio No check_hydrolysis Fresh NHS Ester? check_buffer->check_hydrolysis Yes buffer_exchange Buffer Exchange Protein check_buffer->buffer_exchange No success Labeling Optimized check_hydrolysis->success Yes prepare_fresh Use Freshly Prepared NHS Ester Solution check_hydrolysis->prepare_fresh No adjust_ph->start titrate_ratio->start buffer_exchange->start prepare_fresh->start

Caption: Troubleshooting logic for low labeling efficiency.

References

unexpected side products in (S,R,S)-Ahpc-peg4-nhs ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S,R,S)-Ahpc-peg4-nhs ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected side products that may arise during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

A1: The primary reaction of this compound involves the N-hydroxysuccinimide (NHS) ester group reacting with a primary aliphatic amine, such as the side chain of a lysine (B10760008) residue on a protein or the N-terminus of a polypeptide chain.[1][2] This nucleophilic acyl substitution forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[1] The (S,R,S)-AHPC portion of the molecule is a ligand for the von Hippel-Lindau (VHL) E3 ligase, and the PEG4 linker enhances the solubility and provides spacing.[3][4][5]

Q2: My reaction is showing low yield of the desired conjugate. What are the potential causes?

A2: Low conjugation efficiency can be attributed to several factors. The most common issue is the hydrolysis of the NHS ester, which competes with the desired amine reaction.[6][7] The rate of hydrolysis increases with pH; the half-life of an NHS ester can be several hours at pH 7 but only minutes at pH 9.[6][8] Another cause could be the poor quality of the amino-modified molecule or improper storage of the this compound, leading to its degradation before use.[1] Ensure the reagent is stored at -20°C and protected from moisture.[3]

Q3: I am observing unexpected masses in my final product. What are the likely side products?

A3: Unexpected masses can result from several side reactions or impurities:

  • Hydrolysis: The most common side product is the hydrolyzed form of the ester, where the NHS group is replaced by a hydroxyl group. This results in an unreactive carboxylic acid.

  • Reactions with other nucleophiles: While NHS esters are highly selective for primary amines, they can react with other nucleophilic residues on a protein, such as serine, threonine, tyrosine, and cysteine, especially at higher pH or when primary amines are not readily accessible.[2][9] The resulting ester or thioester linkages are generally less stable than the amide bond formed with primary amines.[1]

  • PEG-related impurities: Polyethylene glycol (PEG) linkers can contain impurities from their manufacturing process, such as formaldehyde (B43269) or peroxides. These reactive impurities can lead to unexpected modifications of your target molecule.[10]

  • Multiple conjugations: If your target molecule has multiple primary amines, you may see products with more than one this compound conjugated to it.[11]

Q4: What are the optimal reaction conditions to minimize side products?

A4: To minimize side products, particularly hydrolysis, it is crucial to control the reaction pH. The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[2][12] It is also recommended to use a non-nucleophilic buffer such as phosphate, borate, or bicarbonate buffer.[1][2] Avoid buffers containing primary amines, like Tris, as they will compete with your target molecule for reaction with the NHS ester.[6] Reactions should be performed with freshly prepared solutions of the this compound, which should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture.[1][12]

Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating unexpected side products in your this compound reactions.

Problem: Unidentified peaks in LC-MS or unexpected bands on SDS-PAGE.

Potential Cause 1: Hydrolysis of this compound

  • How to identify: The hydrolyzed product will have a mass corresponding to the (S,R,S)-Ahpc-peg4-carboxylic acid. You can analyze an aliquot of your this compound solution in buffer over time by LC-MS to monitor for the appearance of the hydrolyzed species.

  • Solution:

    • Ensure your this compound is stored properly at -20°C and is protected from moisture.

    • Allow the reagent to warm to room temperature before opening the vial to prevent condensation.[8]

    • Prepare the reagent solution immediately before use.

    • Perform the reaction at the lower end of the recommended pH range (e.g., pH 7.2-7.5) to slow down the rate of hydrolysis.[6]

Potential Cause 2: Reaction with non-primary amine nucleophiles

  • How to identify: Side products resulting from reactions with serine, threonine, or tyrosine will form less stable ester linkages. These can sometimes be selectively cleaved.

  • Solution:

    • Optimize the stoichiometry of the reaction to use a lower excess of the this compound.

    • If you suspect O-acylation of serine or threonine, you can try to reverse the reaction by treating the product with hydroxylamine, which can cleave the ester bonds while leaving the more stable amide bonds intact.[2]

Potential Cause 3: Impurities in the PEG linker

  • How to identify: This can be challenging without specialized analytical techniques. However, if you observe a variety of unexpected adducts, impurities in the starting material could be a cause.

  • Solution:

    • Ensure you are using a high-purity grade of this compound.[3]

    • If possible, obtain a certificate of analysis for your lot of the reagent to check for known impurities.

Data Presentation

Table 1: Summary of Potential Side Products and Their Mass Changes

Side Product/ReactionDescriptionExpected Mass Change relative to Target Molecule
Desired Conjugate Target molecule + (S,R,S)-Ahpc-peg4- moiety+ C₃₄H₄₈N₄O₁₀S (MW: 704.83)
Hydrolyzed Reagent This compound reacts with water instead of the target molecule.No change in target molecule mass. A separate peak corresponding to the hydrolyzed reagent (C₃₄H₄₉N₄O₁₁S, MW: 721.84) may be observed.
O-acylation Reaction with hydroxyl groups (Ser, Thr, Tyr).+ C₃₄H₄₈N₄O₁₀S (MW: 704.83)
Double Conjugation Two molecules of the reagent react with the target molecule.+ 2 * (C₃₄H₄₈N₄O₁₀S) (MW: 1409.66)

Note: The mass of the leaving NHS group (C₄H₅NO₃, MW: 115.09) is not added to the target molecule.

Experimental Protocols

Protocol 1: Standard Conjugation of this compound to a Protein
  • Protein Preparation: Dissolve the protein containing primary amines in a non-amine-containing buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagent and byproducts by dialysis or size-exclusion chromatography.

  • Analysis: Analyze the purified conjugate by SDS-PAGE and LC-MS to confirm conjugation and assess purity.

Protocol 2: Troubleshooting - Identification of Hydrolysis
  • Prepare a control reaction: Dissolve this compound in your reaction buffer (without the target molecule) at the same concentration used in your experiment.

  • Time-course analysis: Take aliquots of the control reaction at different time points (e.g., 0, 30, 60, 120 minutes).

  • LC-MS analysis: Analyze each aliquot by LC-MS.

  • Data interpretation: Look for the appearance and increase in the intensity of a peak corresponding to the molecular weight of the hydrolyzed (S,R,S)-Ahpc-peg4-carboxylic acid. This will give you an indication of the stability of your reagent under your reaction conditions.

Visualizations

Reaction_Pathway reagent This compound product Protein-NH-CO-peg4-Ahpc-(S,R,S) (Desired Conjugate) reagent->product + protein Protein-NH2 (Target Molecule) protein->product + nhs N-hydroxysuccinimide (Byproduct) product->nhs releases

Caption: Primary reaction pathway of this compound with a primary amine.

Side_Reaction_Pathway reagent This compound hydrolyzed_product (S,R,S)-Ahpc-peg4-COOH (Hydrolyzed Side Product) reagent->hydrolyzed_product + water H2O (in aqueous buffer) water->hydrolyzed_product + nhs N-hydroxysuccinimide hydrolyzed_product->nhs releases

Caption: Hydrolysis side reaction of this compound.

Troubleshooting_Workflow start Unexpected Side Products Observed check_reagent Check Reagent Stability (Protocol 2) start->check_reagent is_hydrolyzed Hydrolysis product dominant? check_reagent->is_hydrolyzed check_ph Verify Reaction pH is_ph_optimal Is pH 7.2-8.5? check_ph->is_ph_optimal check_buffer Ensure Buffer is Amine-Free is_buffer_correct Buffer contains Tris/glycine? check_buffer->is_buffer_correct analyze_mass Analyze Product by LC-MS mass_match Mass corresponds to known side reaction? analyze_mass->mass_match is_hydrolyzed->check_ph No use_fresh_reagent Use Freshly Prepared Reagent is_hydrolyzed->use_fresh_reagent Yes is_ph_optimal->check_buffer Yes optimize_ph Adjust pH to lower end of range (e.g., 7.2) is_ph_optimal->optimize_ph No is_buffer_correct->analyze_mass No change_buffer Switch to Phosphate or Borate Buffer is_buffer_correct->change_buffer Yes optimize_stoichiometry Optimize Reagent Stoichiometry mass_match->optimize_stoichiometry Yes end Reaction Optimized mass_match->end No (Further Investigation Needed) optimize_ph->end use_fresh_reagent->end change_buffer->end optimize_stoichiometry->end

Caption: Troubleshooting workflow for unexpected side products.

References

Technical Support Center: (S,R,S)-Ahpc-peg4-nhs Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg4-nhs ester. The focus is on optimizing the reaction buffer pH to ensure successful conjugation to primary amines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound is a bifunctional molecule commonly used in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2][3] It comprises three key components:

  • (S,R,S)-Ahpc: A ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5]

  • PEG4: A hydrophilic tetraethylene glycol spacer that increases solubility.[1][2]

  • NHS ester: An N-hydroxysuccinimide ester that is a reactive group targeting primary amines (-NH2).[6][7]

The primary target for the NHS ester is the nucleophilic, unprotonated form of primary amines, such as those found on the N-terminus of proteins or the side chain of lysine (B10760008) residues.[8][9]

Q2: Why is the reaction buffer pH so critical for the conjugation reaction?

The pH of the reaction buffer is a critical parameter because it directly influences two competing reactions:

  • Amine Reactivity (Desired Reaction): The primary amine must be in its deprotonated, nucleophilic state (-NH2) to react with the NHS ester. At a pH below the pKa of the amine (typically around 10.5 for lysine, but can vary), the amine is protonated (-NH3+), rendering it unreactive.[8][10] As the pH increases, the concentration of the reactive deprotonated amine increases, favoring the conjugation reaction.[8]

  • NHS Ester Hydrolysis (Competing Reaction): The NHS ester is susceptible to hydrolysis, a reaction with water that cleaves the ester, rendering it inactive. The rate of this hydrolysis reaction increases significantly at higher pH values.[7][8][9]

Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.[8]

Q3: What is the recommended pH range for reactions with this compound?

For most NHS ester conjugations, the optimal pH range is typically between 7.2 and 8.5 .[7][10][11] A common starting point and often recommended optimal pH is 8.3-8.5 .[6][12][13] At this pH, a good balance is achieved between having a sufficient concentration of deprotonated primary amines for an efficient reaction, while keeping the rate of NHS ester hydrolysis manageable.[8]

Q4: Which buffers should I use for the conjugation reaction, and which should I avoid?

  • Recommended Buffers: Amine-free buffers are essential. Commonly used buffers include:

    • 0.1 M Sodium Phosphate buffer[6]

    • 0.1 M Sodium Bicarbonate buffer[6][12]

    • 0.1 M HEPES buffer

    • 0.1 M Borate buffer

  • Buffers to Avoid: Buffers containing primary amines will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[11] Avoid buffers such as:

    • Tris (tris(hydroxymethyl)aminomethane)[11]

    • Glycine

If your protein is in an incompatible buffer, a buffer exchange step using a desalting column or dialysis is necessary before starting the conjugation.[11]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield

Potential Cause Troubleshooting Steps
Suboptimal Buffer pH Verify the pH of your reaction buffer using a calibrated pH meter. The optimal range is generally 7.2-8.5.[11] Perform a pH optimization experiment (see protocol below) to find the ideal pH for your specific molecule.
NHS Ester Hydrolysis Prepare the this compound solution in anhydrous DMSO or DMF immediately before adding it to the aqueous reaction buffer.[12] Avoid storing the NHS ester in aqueous solutions.[6] If hydrolysis is suspected, consider performing the reaction at 4°C for a longer duration (e.g., overnight) to slow the hydrolysis rate.[11]
Presence of Competing Amines Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[11] If the stock solution of your target molecule contains ammonium (B1175870) salts, it must be exchanged into a suitable amine-free buffer.[14]
Low Reactant Concentration Low concentrations of the target molecule can make the competing hydrolysis reaction more favorable.[11] If possible, increase the concentration of your protein or amine-containing molecule to at least 1-2 mg/mL.[8][11]
Inactive this compound The NHS ester is moisture-sensitive.[15] Store it desiccated at -20°C. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[15]

Problem 2: Precipitation Observed During the Reaction

Potential Cause Troubleshooting Steps
Protein Aggregation The change in pH or addition of an organic solvent (like DMSO/DMF) can sometimes cause protein instability. Ensure your protein is soluble and stable in the chosen reaction buffer and at the working concentration.
Low Solubility of the Reagent This compound is typically dissolved in a small volume of anhydrous DMSO or DMF before being added to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is not high enough to cause precipitation of your target molecule.

Data Presentation: pH Optimization

To determine the optimal pH for your specific application, it is highly recommended to perform a pH optimization experiment. The following table provides an example of how to structure the results.

Table 1: Example Data for pH Optimization of this compound Conjugation

Reaction pHNHS Ester Half-life (Hydrolysis)Reaction Time (hours)Conjugation Yield (%)
7.0~4-5 hours[7]4Low
7.5Moderate2Moderate
8.0Shorter2Good
8.3 Short 1-2 Optimal
8.5Very Short1High
9.0~10 minutes[7][9]1Decreased

Note: The half-life and yield values are illustrative and will vary depending on the specific reactants, concentrations, and temperature.

Experimental Protocols

Protocol 1: pH Optimization for this compound Conjugation

This protocol provides a framework for determining the optimal reaction pH for your specific primary amine-containing molecule.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Your primary amine-containing molecule (e.g., protein, peptide)

  • Reaction Buffers: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, prepared at a range of pH values (e.g., 7.0, 7.5, 8.0, 8.3, 8.5, 9.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Desalting column or other purification system (e.g., dialysis)

Procedure:

  • Prepare the Target Molecule: Dissolve your amine-containing molecule in each of the reaction buffers to a final concentration of 1-10 mg/mL.[8] Prepare one reaction tube for each pH value to be tested.

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiate the Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to each of the target molecule solutions.[8] Gently mix immediately.

  • Incubate: Allow the reactions to proceed for 1-2 hours at room temperature or overnight at 4°C.[8] The optimal time may vary.

  • Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[8] Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and reaction byproducts by passing each reaction mixture through a desalting column or via dialysis.[12]

  • Analyze the Results: Analyze the conjugation efficiency for each pH value. This can be done using various methods, such as SDS-PAGE, mass spectrometry, or HPLC, depending on the nature of your target molecule and the linker. The pH that gives the highest yield of the desired conjugate is the optimum for your system.

Visualizations

Reaction_Pathway Reaction Pathway of this compound NHS_Ester This compound Conjugate Stable Amide Bond (Conjugate) NHS_Ester->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Hydrolyzed Ester NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction) Primary_Amine Target Molecule (R-NH2) Primary_Amine->Conjugate Water H2O Water->Hydrolyzed_Ester NHS_leaving_group NHS Conjugate->NHS_leaving_group releases pH_Amine pH > pKa (Deprotonated Amine) pH_Amine->Primary_Amine enables pH_Hydrolysis High pH (e.g., > 8.5) pH_Hydrolysis->Water accelerates

Caption: Reaction scheme for NHS ester conjugation and competing hydrolysis.

Workflow Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_target Prepare Target Molecule in Buffers of Varying pH initiate Initiate Reactions by Adding NHS Ester prep_target->initiate prep_nhs Prepare Fresh Stock of This compound in DMSO prep_nhs->initiate incubate Incubate (e.g., 1-2h at RT) initiate->incubate quench Quench Reactions (e.g., with Tris buffer) incubate->quench purify Purify Conjugates quench->purify analyze Analyze Yield at Each pH (e.g., HPLC, MS) purify->analyze determine Determine Optimal pH analyze->determine

Caption: Workflow for optimizing reaction buffer pH.

Troubleshooting Troubleshooting Guide for Low Conjugation Yield start Low or No Yield q_ph Is buffer pH in 7.2-8.5 range? start->q_ph q_buffer_comp Is buffer amine-free (e.g., no Tris)? q_ph->q_buffer_comp Yes sol_ph Adjust pH and consider running a pH optimization. q_ph->sol_ph No q_reagent_prep Was NHS ester dissolved in ANHYDROUS DMSO/DMF just before use? q_buffer_comp->q_reagent_prep Yes sol_buffer_comp Perform buffer exchange into an appropriate buffer (e.g., Phosphate, Bicarbonate). q_buffer_comp->sol_buffer_comp No q_reagent_storage Was NHS ester stored desiccated at -20°C? q_reagent_prep->q_reagent_storage Yes sol_reagent_prep Prepare fresh NHS ester solution immediately before the next experiment. q_reagent_prep->sol_reagent_prep No q_reagent_storage->start Yes (Consider other factors like reactant concentration) sol_reagent_storage Reagent may be hydrolyzed. Use a fresh vial of NHS ester. q_reagent_storage->sol_reagent_storage No

Caption: Decision tree for troubleshooting low conjugation yield.

References

dealing with steric hindrance in (S,R,S)-Ahpc-peg4-nhs ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (S,R,S)-Ahpc-peg4-nhs ester in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] It incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to an N-hydroxysuccinimide (NHS) ester via a 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[4][5][6] The NHS ester group reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond, allowing for the covalent attachment of the VHL ligand to a target protein.[][8][9] The PEG4 linker enhances solubility and provides spatial separation between the ligated molecules.[4][10]

Q2: What is steric hindrance and how does it affect my conjugation reaction?

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of molecules. In the context of this compound conjugation, the bulky (S,R,S)-Ahpc group can physically obstruct the NHS ester from reaching and reacting with primary amines on your target protein.[][11] This is particularly problematic if the target amines are located in sterically crowded regions of the protein.[11] Steric hindrance can lead to lower conjugation efficiency, requiring longer reaction times or more optimized conditions to achieve the desired degree of labeling.[][9]

Q3: Why is the PEG4 linker important in this molecule?

The polyethylene glycol (PEG) linker serves several important functions in bioconjugation.[12][10][13] The PEG4 spacer in this compound:

  • Increases Solubility: PEG is hydrophilic and can improve the solubility of the entire conjugate in aqueous buffers.

  • Reduces Steric Hindrance: The flexible PEG chain acts as a spacer, increasing the distance between the bulky (S,R,S)-Ahpc group and the reactive NHS ester. This can help to overcome some of the steric hindrance, allowing for more efficient conjugation to the target protein.[12][14]

  • Enhances Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.[12][10]

Q4: What is the optimal pH for conjugation with this compound?

The optimal pH for NHS ester conjugations is typically in the range of 7.2 to 8.5.[][11][15] At a pH below 7, the primary amines on the target protein are protonated and thus less nucleophilic, leading to a significant decrease in reaction efficiency.[11][15] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[][11][16] It is crucial to use a freshly prepared buffer and to verify the pH before starting the reaction.[11]

Q5: What buffers should I avoid for the conjugation reaction?

It is critical to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[11][17] These buffers will compete with your target protein for reaction with the NHS ester, leading to significantly lower conjugation yields and the formation of undesired side products.[11] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer.[16]

Troubleshooting Guide

Low Conjugation Efficiency
Potential Cause Recommended Solution
Steric Hindrance Increase the molar excess of this compound (e.g., from 10-fold to 20-fold or higher).[11] Consider performing the reaction at a slightly elevated temperature (e.g., room temperature instead of 4°C) for a shorter period to increase reaction kinetics, but monitor for protein instability.[16] If possible, genetically engineer the target protein to introduce a primary amine in a more accessible location.
Suboptimal pH Verify the pH of your reaction buffer and ensure it is between 7.2 and 8.5.[11][15] Use a freshly prepared buffer for each experiment.
Hydrolysis of NHS Ester Prepare the this compound solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer.[15][16] Minimize the time the NHS ester is in the aqueous buffer before the addition of the target protein. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to slow down the rate of hydrolysis.[11]
Presence of Competing Amines Ensure your buffers (e.g., PBS, Borate) do not contain primary amines like Tris or glycine.[11][17] If your protein stock solution contains such buffers, perform a buffer exchange using dialysis or a desalting column prior to conjugation.[17]
Low Reactant Concentration If possible, increase the concentration of your target protein and/or the this compound.[][11]
Protein Precipitation After Conjugation
Potential Cause Recommended Solution
Over-labeling Reduce the molar excess of the this compound.[11] Decrease the reaction time. Perform a titration experiment to find the optimal ratio of labeling reagent to protein.
Change in Protein Properties The addition of the relatively hydrophobic (S,R,S)-Ahpc group can alter the solubility of the protein. The PEG4 linker is designed to mitigate this, but at high labeling ratios, precipitation can still occur.[12] Try adding solubility-enhancing agents like arginine or glycerol (B35011) to the buffer (be aware that high concentrations of glycerol can decrease reaction efficiency).[16]
Solvent Shock When adding the this compound dissolved in an organic solvent (e.g., DMSO, DMF), add it slowly and with gentle vortexing to the protein solution to avoid localized high concentrations of the organic solvent. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[18]

Experimental Protocols

Protocol 1: Optimizing Conjugation of this compound to a Target Protein

This protocol provides a general framework for optimizing the conjugation reaction. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific protein.

Materials:

  • Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[18]

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[18]

  • Optimization of Molar Ratio:

    • Set up a series of small-scale reactions with varying molar excesses of this compound to your protein (e.g., 5:1, 10:1, 20:1, 40:1).

  • Conjugation Reaction:

    • Add the calculated volume of the 10 mM this compound stock solution to the protein solution. Add the ester solution dropwise while gently vortexing.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.[16]

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[16] Incubate for 15-30 minutes.

  • Purification:

    • Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.[11]

  • Analysis:

    • Analyze the degree of labeling and the purity of the conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, HPLC, or mass spectrometry.[19][20][21][22]

Protocol 2: Characterization of the Conjugate by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity and degree of labeling of your conjugate.

Methods:

  • Size-Exclusion Chromatography (SEC-HPLC): This method separates molecules based on their size. It can be used to separate the conjugated protein from unreacted this compound and to detect any aggregation of the conjugate.[19][22]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. Since the (S,R,S)-Ahpc moiety is hydrophobic, RP-HPLC can often resolve protein species with different numbers of conjugated molecules (different drug-to-antibody ratios, or DARs, in the context of ADCs).[19][22]

  • Hydrophobic Interaction Chromatography (HIC): Similar to RP-HPLC, HIC separates based on hydrophobicity but under non-denaturing conditions, which can be advantageous for maintaining the protein's native structure. It is also widely used to determine the distribution of species with different degrees of labeling.[22]

Visualizations

Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Solution Prepare Protein in Amine-Free Buffer Mix Mix Protein and NHS Ester Solutions Protein_Solution->Mix NHS_Ester_Solution Prepare this compound in Anhydrous DMSO/DMF NHS_Ester_Solution->Mix Incubate Incubate (e.g., RT for 1-2h or 4°C overnight) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Purify (SEC or Dialysis) Quench->Purify Analysis Analyze Conjugate (HPLC, MS, SDS-PAGE) Purify->Analysis Steric_Hindrance cluster_protein Target Protein cluster_reagent This compound Protein Protein Surface Amine1 Accessible -NH2 Amine2 Hindered -NH2 Reagent Bulky (S,R,S)-Ahpc group Reagent->Amine2 Steric Clash PEG4 PEG4 Linker Reagent->PEG4 NHS NHS Ester PEG4->NHS NHS->Amine1 Successful Conjugation Troubleshooting_Tree Start Low Conjugation Yield? Check_pH Is pH 7.2-8.5? Start->Check_pH Yes Success Improved Yield Start->Success No Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Check_Hydrolysis Suspect NHS Ester Hydrolysis? Check_Buffer->Check_Hydrolysis Yes Buffer_Exchange->Check_Hydrolysis Increase_Molar_Ratio Increase Molar Ratio of NHS Ester Optimize_Time_Temp Optimize Reaction Time/Temp Increase_Molar_Ratio->Optimize_Time_Temp Optimize_Time_Temp->Success Check_Hydrolysis->Increase_Molar_Ratio No Fresh_Reagent Use Freshly Prepared NHS Ester Check_Hydrolysis->Fresh_Reagent Yes Fresh_Reagent->Increase_Molar_Ratio

References

characterization issues with (S,R,S)-Ahpc-peg4-nhs ester PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (S,R,S)-Ahpc-peg4-nhs ester in the synthesis and characterization of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a PROTAC linker that incorporates an E3 ligase ligand, (S,R,S)-AHPC, with a 4-unit polyethylene (B3416737) glycol (PEG4) spacer.[1][2][3][4] The (S,R,S)-AHPC moiety serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5][6] The PEG4 spacer enhances the molecule's solubility and provides appropriate length and flexibility.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester is a reactive group designed to readily couple with primary amines on a target protein ligand (warhead), facilitating the final step of PROTAC synthesis.[1][7]

Q2: What is the general mechanism of action for a PROTAC synthesized using this linker?

A PROTAC synthesized with this linker is a heterobifunctional molecule designed to induce the degradation of a specific target protein.[1][8][9] It functions by simultaneously binding to the protein of interest (POI) via the warhead and the VHL E3 ligase via the (S,R,S)-AHPC ligand.[5][10] This proximity induces the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the target protein.[11][12] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9][10]

Q3: What are the key parameters to assess the efficacy of my newly synthesized PROTAC?

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein. Key parameters include:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[8][13][14]

  • Dmax: The maximum percentage of protein degradation achieved.[8][13][14]

These values are typically determined by generating a dose-response curve from a Western blot or other quantitative protein analysis methods.[8][13]

Troubleshooting Guide

This guide addresses common issues encountered during the characterization of this compound-based PROTACs.

Issue 1: No or low degradation of the target protein observed.

Possible Cause Troubleshooting Step
Poor Cell Permeability PROTACs are often large molecules that may have difficulty crossing the cell membrane.[15] Solution: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[15][16] Consider optimizing the linker or warhead to improve physicochemical properties.[15]
Inefficient Ternary Complex Formation The PROTAC may not effectively bring together the target protein and the E3 ligase.[17] Solution: Use biophysical assays like Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) to confirm and quantify ternary complex formation.[17][18][19]
Incorrect E3 Ligase Choice The VHL E3 ligase may not be expressed at sufficient levels in your cell line of interest. Solution: Confirm the expression of VHL in your target cells using Western blot or qPCR.[17]
Suboptimal PROTAC Concentration The concentration of the PROTAC used may be too low to induce degradation. Solution: Perform a wide dose-response experiment to identify the optimal concentration range.[15]
PROTAC Instability The PROTAC molecule may be unstable in the cell culture medium. Solution: Assess the stability of your PROTAC in media over the time course of your experiment using techniques like LC-MS.[15]
Target Protein is Short-Lived The natural half-life of the target protein may be too short to observe significant degradation. Solution: Consider this factor when interpreting results and potentially use methods to stabilize the protein as a control.

Issue 2: The "Hook Effect" is observed.

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[15][17] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[15]

Troubleshooting Step Description
Perform a Wide Dose-Response Experiment Test your PROTAC over a broad range of concentrations to observe the characteristic bell-shaped curve of the hook effect.[17]
Test Lower Concentrations Focus on nanomolar to low micromolar ranges to identify the optimal concentration for maximal degradation.[15]
Biophysical Assays Use techniques like TR-FRET or SPR to measure the formation and stability of the ternary complex at different PROTAC concentrations to understand the relationship between complex formation and the observed degradation profile.[15][18][19]

Issue 3: Off-target effects are suspected.

Off-target effects can arise from the PROTAC degrading proteins other than the intended target.

Troubleshooting Step Description
Proteomics Analysis Perform unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon PROTAC treatment.[20]
Optimize the Warhead Use a more selective binder for your protein of interest to reduce off-target binding.[15]
Modify the Linker Systematically vary the linker length and composition, as this can influence the conformation of the ternary complex and improve selectivity.[15]

Quantitative Data Summary

The following table provides a general reference for expected values for a successful PROTAC. Actual values will be target and cell-line dependent.

Parameter Typical Range Method of Determination
DC50 1 nM - 1 µMWestern Blot, HiBiT/NanoBRET Assay[20]
Dmax >80%Western Blot, HiBiT/NanoBRET Assay[20]
Ternary Complex Cooperativity (α) >1 (positive cooperativity)Surface Plasmon Resonance (SPR)[21]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels via Western blot.[1][8]

1. Cell Seeding and Treatment:

  • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.[1]
  • Allow cells to adhere overnight.
  • Treat cells with a range of PROTAC concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[1] Include a vehicle control (e.g., DMSO).[8]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[22]
  • Centrifuge to pellet cell debris and collect the supernatant.[8]
  • Determine protein concentration using a BCA or Bradford assay.[1]

3. Sample Preparation and SDS-PAGE:

  • Normalize protein concentrations for all samples.
  • Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
  • Load equal amounts of protein onto an SDS-PAGE gel.[1]

4. Protein Transfer and Immunoblotting:

  • Transfer proteins to a PVDF or nitrocellulose membrane.[8]
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[23]
  • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[23]
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.[23]

5. Detection and Analysis:

  • Apply an ECL substrate and visualize bands using a chemiluminescence imager.[8]
  • Quantify band intensities using densitometry software.
  • Normalize the target protein signal to the loading control.
  • Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[8]

Protocol 2: In-Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[6]

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (VHL complex), ubiquitin, ATP, the target protein of interest, and the ubiquitination buffer.[6]

2. PROTAC Addition:

  • Add the PROTAC at the desired concentration (e.g., 10 µM) or DMSO as a vehicle control.[6]

3. Incubation:

  • Incubate the reaction mixture at 37°C for 1-2 hours.

4. Quenching and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling.
  • Separate the reaction products by SDS-PAGE.
  • Perform a Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.[6]

Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[17][24][25]

1. Reagent Preparation:

  • Use tagged recombinant proteins (e.g., GST-tagged POI and His-tagged VHL complex).
  • Use corresponding FRET-paired antibodies (e.g., terbium-conjugated anti-GST and a fluorescently labeled anti-His).[24]

2. Assay Plate Setup:

  • In a microplate, add a constant concentration of the tagged POI and E3 ligase.[17]
  • Add serial dilutions of the PROTAC. Include a no-PROTAC control.

3. Incubation:

  • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[17][24]

4. Signal Measurement:

  • Measure the FRET signal on a microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.[17]
  • An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex Binding PROTAC PROTAC PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Recruitment PolyUb Poly-ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Troubleshooting_Workflow Start No/Low Target Degradation CheckPermeability Assess Cell Permeability (e.g., PAMPA) Start->CheckPermeability CheckTernary Confirm Ternary Complex Formation (e.g., TR-FRET, SPR) CheckPermeability->CheckTernary Permeable Redesign Redesign PROTAC (Linker/Warhead) CheckPermeability->Redesign Not Permeable CheckE3 Verify E3 Ligase Expression (Western Blot) CheckTernary->CheckE3 Complex Forms CheckTernary->Redesign No Complex OptimizeConc Optimize PROTAC Concentration CheckE3->OptimizeConc E3 Expressed Success Degradation Observed CheckE3->Success No E3 Expression (Change Cell Line) OptimizeConc->Redesign Still No Degradation OptimizeConc->Success Optimal Conc. Found

Caption: Troubleshooting workflow for lack of PROTAC activity.

References

Technical Support Center: Enhancing the Stability of PROTACs Synthesized with (S,R,S)-Ahpc-peg4-nhs ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address stability challenges encountered when using (S,R,S)-Ahpc-peg4-nhs ester in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key components?

This compound is a pre-fabricated PROTAC linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It consists of three main parts:

  • (S,R,S)-Ahpc: The hydroxyproline-based VHL E3 ligase ligand, essential for recruiting the cellular degradation machinery.

  • PEG4: A flexible tetra-polyethylene glycol spacer. The PEG linker is intended to increase the molecule's overall solubility.[3][4]

  • NHS ester: An N-hydroxysuccinimide ester, which is a reactive group designed to form a stable amide bond with primary amines (e.g., on a lysine (B10760008) residue or a terminal amine of your protein-of-interest (POI) ligand).[5]

Q2: What are the primary drivers of instability for PROTACs made with this linker?

PROTACs, especially those synthesized using amine-reactive chemistry, face several stability challenges:

  • Chemical Instability: The NHS ester is highly susceptible to hydrolysis in aqueous environments, especially at non-optimal pH.[5][6] This can lead to low conjugation yields. The final PROTAC molecule can also be susceptible to degradation in buffers or cell culture media.

  • Metabolic Instability: The linker is often a primary site for metabolic modification by enzymes like cytochrome P450s, particularly in the liver and blood.[7] This can lead to rapid clearance in vivo. While PEG linkers can improve solubility, long, flexible chains can sometimes be metabolic liabilities.[8]

  • Physicochemical Instability (Solubility & Aggregation): Due to their high molecular weight and often lipophilic character, PROTACs can suffer from poor solubility and aggregation in aqueous buffers.[7] This can lead to precipitation and inconsistent results in cellular assays.[7][9]

Q3: How does the PEG4 linker specifically influence the stability and properties of the final PROTAC?

The PEG4 linker has a significant impact on the PROTAC's properties:

  • Increases Solubility: The primary advantage of the PEG linker is to improve the aqueous solubility of the typically large and hydrophobic PROTAC molecule.[2][]

  • Provides Flexibility: The linker's flexibility is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[11]

  • Can Be a Metabolic Liability: The ether bonds in PEG linkers can be sites of metabolic cleavage. Replacing a portion of the flexible PEG chain with more rigid structures can sometimes enhance metabolic stability.[8][12]

Q4: My PROTAC isn't causing protein degradation. Could this be a stability issue?

Yes, a lack of activity is often linked to stability. Here are common reasons:

  • Poor Cell Permeability: The PROTAC may be too large or polar to cross the cell membrane effectively.[9]

  • Instability in Media: The PROTAC may be degrading in the cell culture medium before it can enter the cells.[9]

  • Inefficient Ternary Complex Formation: Even if stable, the linker's length or conformation may not be optimal for bringing the target protein and E3 ligase together.[9][11]

  • Rapid Intracellular Degradation: The PROTAC is rapidly metabolized once inside the cell.

Troubleshooting Guide

This section provides structured guidance for addressing specific stability-related issues.

Issue 1: Low Yield of Final PROTAC During Synthesis

  • Symptom: LC-MS analysis shows a significant amount of unreacted POI ligand and/or hydrolyzed (S,R,S)-Ahpc-peg4-acid.

  • Possible Cause: Hydrolysis of the NHS ester before or during the conjugation reaction.

  • Troubleshooting Workflow:

Caption: Workflow for troubleshooting low PROTAC synthesis yield.

  • Solutions & Methodologies:

    • Optimize Reaction pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal range is typically pH 8.3-8.5.[13][14] Avoid amine-containing buffers like Tris, as they will compete in the reaction.[5]

    • Use Anhydrous Solvents: If the NHS ester requires pre-dissolving, use a dry, water-miscible organic solvent like DMSO or DMF.[13]

    • Ensure Reagent Quality: Store the this compound desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation and hydrolysis.[6]

Issue 2: PROTAC Degrades Rapidly in Aqueous Solutions or Plasma

  • Symptom: Inconsistent results in cellular assays; LC-MS analysis shows rapid disappearance of the parent PROTAC over time when incubated in buffer, cell media, or plasma.

  • Possible Cause: The PROTAC is chemically or metabolically unstable. The linker is a common site of instability.

  • Troubleshooting Workflow:

Caption: Workflow for addressing rapid PROTAC degradation.

  • Solutions & Methodologies:

    • Modify the Linker: This is a critical strategy for improving stability.[]

      • Incorporate Rigid Moieties: Replace part of the flexible PEG4 chain with more metabolically stable cyclic structures like piperazine (B1678402) or piperidine (B6355638) rings.[8][12] These can shield the molecule from metabolic enzymes.

      • Replace with Alkyl Chains: In some cases, replacing PEG units with a simple alkyl chain can improve metabolic stability, though this may decrease solubility.[11]

      • Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" on the linker or ligands.[7]

    • Optimize Physicochemical Properties: Adjust the linker to balance hydrophilicity and lipophilicity, which can improve both stability and cell permeability.[]

Issue 3: Poor Solubility and Aggregation

  • Symptom: Precipitation of the PROTAC in aqueous buffers or cell media; high background signal in biophysical assays.[7]

  • Possible Cause: The high molecular weight and lipophilicity of the final PROTAC construct overwhelm the solubilizing effect of the PEG4 linker.

  • Solutions & Methodologies:

    • Linker Modification: Incorporate more polar groups into the linker, such as piperazine, to enhance solubility.[8][12]

    • Formulation Strategies: Investigate the use of solubility-enhancing excipients or formulation techniques like amorphous solid dispersions.[9][]

    • pH Adjustment: For PROTACs with ionizable groups, adjusting the pH of the buffer can significantly improve solubility.[]

Quantitative Data Summary

The following table summarizes literature-reported trends on how linker modifications can impact PROTAC stability. Absolute values are highly dependent on the specific PROTAC scaffold.

Linker TypeMatrixTypical Half-life (t½)Key Characteristics & References
PEG-based (Baseline) Human Liver MicrosomesVariable (can be <30 min)Good solubility, but can be metabolically labile.[8][11]
Alkyl Chain Human Liver MicrosomesGenerally more stable than PEGLess soluble, more rigid. Can improve metabolic stability.[11]
PEG + Piperazine/Piperidine Human Liver MicrosomesOften significantly increasedImproves both metabolic stability and solubility.[8][12]
Methylated Linker Plasma / MicrosomesCan be increasedMinimalist approach to increase rigidity and shield from metabolism.[16]

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with HLM.[7]

  • Materials:

    • Test PROTAC compound (10 mM stock in DMSO)

    • Human Liver Microsomes (HLM)

    • NADPH regenerating system

    • Phosphate (B84403) buffer (0.1 M, pH 7.4)

    • Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)

    • Ice-cold acetonitrile (B52724) with an internal standard (e.g., Tolbutamide) for quenching

    • LC-MS/MS system

  • Procedure:

    • Preparation: Thaw HLM and NADPH regenerating system on ice. Prepare a working solution of the PROTAC and controls by diluting the stock solution in buffer.

    • Pre-incubation: In a 96-well plate, add HLM and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate Reaction: Add the test PROTAC (final concentration typically 1 µM) and the NADPH system to start the reaction.

    • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately add the aliquot to a tube or well containing cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

    • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant for analysis.

    • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point relative to the internal standard.

    • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC versus time. The slope of the line can be used to calculate the in vitro half-life (t½).

Protocol 2: Aqueous Buffer Stability Assay

  • Objective: To assess the chemical stability of the PROTAC in a controlled aqueous environment.

  • Materials:

    • Test PROTAC compound (10 mM stock in DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Incubator or water bath at 37°C

    • Ice-cold acetonitrile with an internal standard

    • LC-MS/MS system

  • Procedure:

    • Preparation: Prepare a working solution of the PROTAC in PBS (e.g., 10 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

    • Incubation: Incubate the solution at 37°C.

    • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the solution.

    • Quenching & Analysis: Immediately mix the aliquot with cold acetonitrile containing an internal standard. Analyze by LC-MS/MS to quantify the remaining parent PROTAC.

    • Data Analysis: Plot the percentage of remaining PROTAC versus time to determine its stability profile.

Signaling Pathway and Workflow Diagrams

Caption: The PROTAC facilitates ternary complex formation, leading to ubiquitination and degradation.

References

optimizing reaction time for (S,R,S)-Ahpc-peg4-nhs ester coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for (S,R,S)-Ahpc-peg4-nhs ester coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a PROTAC (Proteolysis Targeting Chimera) linker. It is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase ((S,R,S)-AHPC), a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a reactive N-hydroxysuccinimide (NHS) ester group.[1][2][3] This molecule is designed to react with primary or secondary amines on a target protein ligand to synthesize a PROTAC. The resulting PROTAC can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The PEG4 linker enhances the solubility and provides appropriate spacing between the two ligands.[4][]

Q2: What is the optimal pH for the coupling reaction?

The optimal pH for the reaction of an NHS ester with a primary amine is between 7.2 and 8.5. A slightly basic pH (around 8.3-8.5) is often recommended to ensure that the primary amine is deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the NHS ester. At lower pH values, the amine group is protonated, rendering it non-reactive. At higher pH values, the rate of NHS ester hydrolysis increases significantly, which can reduce the yield of the desired conjugate.

Q3: What buffers and solvents are recommended for the reaction?

  • Buffers: Amine-free buffers are crucial to prevent competition with the target molecule. Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-7.4, or sodium bicarbonate or borate (B1201080) buffers at a pH of 8.0-8.5.[6][7] Buffers containing primary amines, such as Tris or glycine, should be avoided in the reaction mixture but can be used to quench the reaction.[8]

  • Solvents: this compound should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[6] It is important to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.

Q4: What are the recommended reaction times and temperatures?

The reaction time can vary from 30 minutes to overnight (approximately 12-16 hours).[6] A common starting point is 1-4 hours at room temperature.[6] For molecules that are sensitive to degradation at room temperature or to minimize the risk of hydrolysis, the reaction can be performed at 4°C overnight. Optimization of the reaction time is recommended for each specific substrate.

Q5: How should this compound be stored?

It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation from moisture and heat.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Coupling Yield Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.
Hydrolysis of the this compound. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Avoid storing the NHS ester in solution. Perform the reaction at 4°C to slow down hydrolysis.
Presence of primary amines in the buffer. Use an amine-free buffer such as PBS, sodium bicarbonate, or borate. If your amine-containing molecule is in an incompatible buffer, perform a buffer exchange before the reaction.
Inactive this compound. Ensure the reagent has been stored correctly at -20°C in a desiccated environment. Use a fresh vial of the reagent if degradation is suspected.
Steric hindrance of the amine on the target molecule. If the primary amine is sterically hindered, a longer reaction time or a slight increase in temperature (if the molecules are stable) may be necessary. Consider using a linker with a longer PEG chain if steric hindrance is a significant issue.
Multiple or Unexpected Products Reaction with other nucleophiles. While NHS esters are highly selective for primary amines, side reactions with other nucleophiles like thiols or hydroxyls can occur, though the resulting products are generally less stable. Ensure your target molecule is pure.
Modification at multiple amine sites. If your target molecule has multiple primary amines, poly-substitution can occur. To favor mono-conjugation, use a lower molar excess of the this compound.
Precipitation of Reactants Poor solubility of the reactants. Ensure that the concentration of the reactants is not too high. The addition of the this compound solution in DMSO/DMF should not exceed 10% of the total reaction volume to avoid precipitation of the amine-containing molecule.

Data Presentation

Table 1: Effect of pH on NHS Ester Half-Life

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.025~1 hour
8.6410 minutes

Note: This data represents the general stability of NHS esters and can be used as a guideline for optimizing the reaction with this compound.

Table 2: Recommended Reaction Conditions

ParameterRecommendationNotes
pH 7.2 - 8.5Optimal balance between amine reactivity and NHS ester stability.
Temperature Room Temperature (20-25°C) or 4°CLower temperature can minimize hydrolysis and is recommended for sensitive molecules.
Reaction Time 1 - 4 hours (at RT) or Overnight (at 4°C)Should be optimized for the specific reactants.
Buffer Phosphate, Bicarbonate, or BorateMust be free of primary amines.
Solvent for NHS Ester Anhydrous DMSO or DMFPrepare fresh before use.
Molar Ratio 1:1 to 1:5 (Amine:NHS Ester)Start with a slight excess of the NHS ester and optimize as needed.

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an Amine-Containing Small Molecule

  • Preparation of Amine-Containing Molecule:

    • Dissolve the amine-containing small molecule in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a final concentration of 1-10 mg/mL.

    • If the molecule is not soluble in aqueous buffer, it can be dissolved in a minimal amount of a water-miscible organic solvent like DMSO before dilution with the reaction buffer.

  • Preparation of this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a concentration of ~10 mg/mL.

  • Coupling Reaction:

    • Add the desired molar equivalent of the this compound solution to the solution of the amine-containing molecule. A starting point is typically a 1.1 to 2-fold molar excess of the NHS ester.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours with gentle stirring or agitation. Alternatively, the reaction can be carried out at 4°C overnight.

  • Reaction Quenching (Optional):

    • To quench any unreacted NHS ester, a buffer containing a primary amine, such as Tris-HCl, can be added to a final concentration of 20-50 mM. Let it react for an additional 15-30 minutes.

  • Purification:

    • Purify the resulting conjugate using an appropriate chromatographic technique, such as reverse-phase HPLC, to separate the desired product from unreacted starting materials and byproducts.

  • Analysis:

    • Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.[9]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Amine_Molecule Amine-Containing Molecule (R-NH2) Coupling Nucleophilic Attack Amine_Molecule->Coupling NHS_Ester This compound NHS_Ester->Coupling Hydrolysis Hydrolysis (Competing Reaction) NHS_Ester->Hydrolysis pH pH 7.2-8.5 (e.g., Bicarbonate Buffer) Solvent Anhydrous DMSO/DMF Temp_Time RT (1-4h) or 4°C (Overnight) Amide_Bond Stable Amide Bond Formation (PROTAC Conjugate) Coupling->Amide_Bond Aminolysis Inactive_Ester Inactive Carboxylic Acid Hydrolysis->Inactive_Ester

Caption: Signaling pathway of the NHS ester coupling reaction.

Troubleshooting_Workflow Start Low/No Product Formation Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH with appropriate buffer Check_pH->Adjust_pH No Check_Reagents Are NHS ester and solvent fresh? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Use_Fresh Use fresh, anhydrous reagents Check_Reagents->Use_Fresh No Check_Buffer Is buffer amine-free? Check_Reagents->Check_Buffer Yes Use_Fresh->Check_Buffer Buffer_Exchange Perform buffer exchange to amine-free buffer Check_Buffer->Buffer_Exchange No Optimize_Time_Temp Optimize reaction time and temperature (e.g., 4°C overnight) Check_Buffer->Optimize_Time_Temp Yes Buffer_Exchange->Optimize_Time_Temp Success Successful Coupling Optimize_Time_Temp->Success

Caption: A logical workflow for troubleshooting low coupling yield.

References

Validation & Comparative

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis Targeting Chimeras (PROTACs) is a key determinant of their therapeutic efficacy. A critical component of these heterobifunctional molecules is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their ability to modulate the physicochemical properties of PROTACs. This guide provides an objective comparison of (S,R,S)-Ahpc-based PROTACs with varying PEG linker lengths (PEG2, PEG4, PEG6, and PEG8), supported by experimental data, to aid in the rational design of next-generation protein degraders. The (S,R,S)-Ahpc moiety is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The length of the PEG chain in a PROTAC linker is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for inducing the appropriate proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker might result in a non-productive complex where ubiquitination is inefficient.

Comparative Analysis of PEG Linker Lengths in PROTACs

The efficacy of a PROTAC is typically evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes experimental data from various studies, showcasing the impact of PEG linker length on the degradation of different target proteins. It is important to note that the optimal linker length is highly dependent on the specific target protein and the experimental conditions.

Target ProteinE3 LigasePEG Linker Length (n) in (S,R,S)-Ahpc-PEGn-WarheadDC50 (nM)Dmax (%)Cell Line
BRD4CRBN0< 500> 90H661
BRD4CRBN1> 5000~50H661
BRD4CRBN2> 5000~60H661
BRD4CRBN4< 500> 90H661
BRD4CRBN5< 500> 90H661
ERαVHL~3 (12 atoms)~50~75MCF-7
ERαVHL~4 (16 atoms)~25~90MCF-7
HaloTagVHL< 3Minimal Degradation≤ 20Not Specified
HaloTagVHL319> 95Not Specified
TBK1VHL< 12 atomsNo Activity-Not Specified
TBK1VHL21 atoms396Not Specified

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution. The number of atoms in the linker is sometimes reported instead of the number of PEG units; an approximate conversion is provided for context.[1][2][3][4]

Key Observations:

  • Non-linear Relationship: The relationship between PEG linker length and PROTAC efficacy is often non-linear. As seen in the case of BRD4 degradation, both very short (0 PEG) and longer (4-5 PEG) linkers can be effective, while intermediate lengths (1-2 PEG) may be detrimental.[2][3]

  • Target-Dependence: The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1]

  • Threshold Effect: For some targets, a minimum linker length is required to observe any degradation activity, as demonstrated with TBK1.[3]

  • Enhanced Potency: In some instances, increasing the PEG linker length can lead to a significant improvement in degradation potency, as observed with ERα-targeting PROTACs.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy. Below are generalized protocols for key experiments.

Protocol 1: Synthesis of (S,R,S)-Ahpc-PEGn-Warhead PROTAC

This protocol describes a general method for synthesizing a PROTAC by coupling an (S,R,S)-Ahpc-PEGn-NHS ester with a warhead containing a primary or secondary amine.

Materials:

  • (S,R,S)-Ahpc-PEGn-NHS ester (n=2, 4, 6, or 8)

  • Warhead (target-binding ligand) with a free amine group

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Dissolve the warhead (1 equivalent) and DIPEA (2-3 equivalents) in anhydrous DMF or DMSO.

  • Add a solution of (S,R,S)-Ahpc-PEGn-NHS ester (1-1.2 equivalents) in anhydrous DMF or DMSO to the warhead solution.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[5][6]

Materials:

  • Cultured cells expressing the target protein

  • PROTACs with different PEG linker lengths

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC (and a vehicle control) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control. Determine DC50 and Dmax values from dose-response curves.

Protocol 3: Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation of the Target Protein-PROTAC-E3 Ligase ternary complex.[7][8]

  • Surface Plasmon Resonance (SPR): Immobilize the target protein or E3 ligase on a sensor chip and flow the other protein and the PROTAC over the surface to measure binding kinetics and affinity.

  • Biolayer Interferometry (BLI): Similar to SPR, this technique measures the interference pattern of white light reflected from the surface of a biosensor tip to which one of the binding partners is immobilized.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of the components in solution to determine the thermodynamic parameters of the interaction.

  • NanoBRET™/FRET Assays: These are cell-based assays where the target protein and E3 ligase are tagged with a donor and acceptor fluorophore (or a bioluminescent protein and a fluorescent acceptor). Ternary complex formation brings the donor and acceptor into proximity, resulting in a measurable energy transfer signal.

Visualizing the Process

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-Ahpc-PEGn-Warhead) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_biophysical Biophysical Assays Synthesis Synthesize PROTACs (PEG2, PEG4, PEG6, PEG8) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization PROTAC_Treatment Treat cells with PROTACs Characterization->PROTAC_Treatment Ternary_Complex_Assay Ternary Complex Formation Assay (SPR, BLI, ITC, or NanoBRET) Characterization->Ternary_Complex_Assay Cell_Culture Cell Culture Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis Quantify Degradation (DC50, Dmax) Western_Blot->Data_Analysis Binding_Kinetics Determine Binding Affinity & Kinetics Ternary_Complex_Assay->Binding_Kinetics

Experimental workflow for comparing PROTACs.

References

A Researcher's Guide to Validating Target Degradation: A Comparative Analysis of a Novel PROTAC Utilizing the (S,R,S)-Ahpc-peg4-nhs Ester Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel, hypothetical PROTAC, herein referred to as PROTAC-X, which employs the (S,R,S)-Ahpc-peg4-nhs ester linker for the targeted degradation of the prominent cancer target, Bromodomain-containing protein 4 (BRD4).

This guide will compare the projected performance of PROTAC-X with well-established BRD4-targeting PROTACs, such as ARV-771 and MZ1, supported by a comprehensive overview of the necessary experimental validation techniques. Detailed methodologies for key experiments are provided to facilitate the practical application of these validation strategies in your own research.

The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting protein function, hijacks the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1] This is achieved through a heterobifunctional molecule composed of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

The this compound is a linker that incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, a commonly recruited E3 ligase in PROTAC design. The polyethylene (B3416737) glycol (PEG) spacer in the linker is intended to enhance solubility and provide optimal spacing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for straightforward conjugation to a target protein binder.

Comparative Analysis of BRD4-Targeting PROTACs

To contextualize the potential efficacy of PROTAC-X, we will compare its hypothetical degradation profile with that of established BRD4 degraders, ARV-771 and MZ1. These PROTACs have been extensively characterized and serve as excellent benchmarks for evaluating novel degraders. The key metrics for comparison are the half-maximal degradation concentration (DC50), which indicates the potency of the PROTAC, and the maximum degradation (Dmax), which reflects the extent of target protein reduction.

PROTACE3 Ligase LigandTarget LigandLinker TypeTarget ProteinCell LineDC50Dmax (%)
PROTAC-X (Hypothetical) (S,R,S)-AhpcJQ1-aminePEG4BRD422Rv1 (Prostate Cancer)To be determinedTo be determined
ARV-771 VHL LigandJQ1 derivativeNon-PEGBRD2/3/422Rv1 (Prostate Cancer)< 5 nM[2]> 95%
MZ1 VHL LigandJQ1PEGBRD4 (preferential)H661 (Lung Cancer)8 nM> 90%
ARV-825 Cereblon LigandOTX015PEGBRD4Burkitt's Lymphoma< 1 nM[1]Not Reported

Validating Target Degradation: A Step-by-Step Workflow

The validation of a novel PROTAC is a multi-faceted process requiring a series of well-controlled experiments to confirm on-target degradation and elucidate the mechanism of action. The following workflow provides a comprehensive approach to validating our hypothetical PROTAC-X.

G cluster_0 Biochemical and Cellular Assays cluster_1 Mechanism of Action Studies cluster_2 Selectivity and Downstream Effects synthesis Synthesis and Purification of PROTAC-X western_blot Western Blot for BRD4 Degradation synthesis->western_blot Initial Confirmation dose_response Dose-Response and Time-Course Studies western_blot->dose_response Quantification washout Washout Experiment dose_response->washout Reversibility proteasome_inhibition Proteasome Inhibitor Co-treatment dose_response->proteasome_inhibition Mechanism proteomics Mass Spectrometry-based Proteomics dose_response->proteomics Selectivity e3_ligase_competition E3 Ligase Competition Assay proteasome_inhibition->e3_ligase_competition Specificity ubiquitination_assay BRD4 Ubiquitination Assay e3_ligase_competition->ubiquitination_assay Confirmation gene_expression qRT-PCR for Downstream Target Genes proteomics->gene_expression Functional Impact phenotypic_assays Cell Viability/Apoptosis Assays gene_expression->phenotypic_assays Cellular Outcome

A typical experimental workflow for the validation of a novel PROTAC.

Detailed Experimental Protocols

Here, we provide detailed protocols for the key experiments outlined in the workflow for the validation of PROTAC-X-mediated BRD4 degradation.

Western Blot for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the reduction in BRD4 protein levels following treatment with PROTAC-X.

Protocol:

  • Cell Culture and Treatment: Seed 22Rv1 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BRD4 overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Mass Spectrometry-based Proteomics

Objective: To assess the selectivity of PROTAC-X by quantifying changes in the entire proteome upon treatment.

Protocol:

  • Sample Preparation: Treat 22Rv1 cells with PROTAC-X (at a concentration that induces significant BRD4 degradation, e.g., 100 nM) and a vehicle control for 24 hours. Lyse the cells and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample using a proteomics software suite (e.g., MaxQuant). Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC-X treatment. A selective PROTAC should primarily reduce the levels of the intended target (BRD4) with minimal off-target effects.

The Underlying Biology: PROTAC-X and the BRD4 Signaling Pathway

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional machinery to the promoters of target genes, including the potent oncogene c-MYC. By inducing the degradation of BRD4, PROTAC-X is expected to downregulate the expression of these target genes, leading to anti-proliferative effects in cancer cells.

cluster_PROTAC PROTAC-X Action cluster_Pathway BRD4 Signaling Pathway PROTAC PROTAC-X ((S,R,S)-Ahpc-peg4-JQ1) VHL VHL E3 Ligase PROTAC->VHL binds BRD4 BRD4 PROTAC->BRD4 binds Ternary_Complex Ternary Complex (BRD4-PROTAC-X-VHL) VHL->Ternary_Complex BRD4->Ternary_Complex PTEFb P-TEFb BRD4->PTEFb recruits Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation mediates Degradation->BRD4 inhibition Histones Acetylated Histones Histones->BRD4 recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II activates Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

PROTAC-X hijacks the VHL E3 ligase to induce BRD4 degradation and inhibit its signaling.

Logical Framework of PROTAC-Mediated Degradation

The mechanism of action of a PROTAC can be distilled into a logical sequence of events, from the initial binding events to the final degradation of the target protein. This catalytic cycle allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.

PROTAC PROTAC-X Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (BRD4) POI->Ternary E3 E3 Ligase (VHL) E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-induced Recycled_PROTAC Recycled PROTAC-X Ternary->Recycled_PROTAC Releases Degraded_POI Degraded Target Protein Ub->Degraded_POI Leads to Recycled_PROTAC->Ternary Catalytic Cycle

The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

The validation of a novel PROTAC, such as the hypothetical PROTAC-X utilizing the this compound linker, is a rigorous but essential process. By employing a systematic workflow of biochemical, cellular, and mechanistic studies, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of their degrader molecules. This guide provides a framework for these validation studies and a comparative context against established PROTACs, empowering researchers to confidently advance their targeted protein degradation programs. The continued development and validation of novel PROTACs hold immense promise for the future of drug discovery and the treatment of a wide range of diseases.

References

The Influence of Linkers on PROTAC Permeability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and optimizing the permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the development of orally bioavailable therapeutics. The linker, a key component of the PROTAC molecule, plays a pivotal role in dictating a PROTAC's ability to traverse the cell membrane and reach its intracellular target. This guide provides a comparative analysis of how different linker compositions affect PROTAC permeability, supported by experimental data and detailed methodologies.

The unique tripartite structure of PROTACs—comprising a ligand for the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—often results in molecules with high molecular weight and polar surface area, characteristics that typically hinder cell permeability.[1][2][3][4] Consequently, rational linker design has emerged as a key strategy to overcome these challenges and enhance the druglike properties of PROTACs.[1][5][6][7][8]

The Chameleon in the Cell: How Linkers Mediate Permeability

The linker is not merely a passive connector; its length, rigidity, and chemical composition can significantly influence a PROTAC's physicochemical properties and its ability to adopt conformations favorable for membrane passage.[7][9][10] Studies have shown that linkers enabling a PROTAC to fold into a more compact, "chameleonic" structure with a lower solvent-accessible 3D polar surface area (PSA) can exhibit enhanced cell permeability.[9][10][11] This folding can be stabilized by intramolecular hydrogen bonds and other non-covalent interactions, effectively shielding polar groups from the lipophilic cell membrane interior.[9][11]

Conversely, overly rigid or improperly designed linkers can lock the PROTAC in an extended conformation, exposing polar functionalities and impeding membrane transit. The choice of linker can therefore make the difference between a potent cell-active degrader and an inactive molecule confined to the extracellular space.

Comparative Analysis of PROTAC Permeability with Different Linkers

To illustrate the impact of linker composition on permeability, the following table summarizes quantitative data from various studies. The primary assays used to evaluate PROTAC permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses passive diffusion, and the Caco-2 cell permeability assay, which provides a more comprehensive picture by including active transport and efflux mechanisms.[1][2][3][12]

PROTACLinker TypeE3 Ligase LigandTarget LigandPermeability AssayApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioReference
MZ1 PEG-basedVHLBRD4PAMPA0.01 - 0.1Not Reported[1]
ARV-771 PEG-basedVHLBRD4PAMPA0.2 - 0.3Not Reported[1]
PROTAC 14 PEG-basedCereblonARCaco-21.7 (A to B)8.4[2]
PROTAC 20b Not SpecifiedVHLARCaco-20.35 (A to B), 0.24 (B to A)~0.7[2]
dTAG-7 Not SpecifiedNot SpecifiedNot SpecifiedCaco-2Low (A to B)High (Efflux)[13]
dBET57 Not SpecifiedNot SpecifiedNot SpecifiedCaco-2Low (A to B)High (Efflux)[13]
ARV-110 Piperidine (B6355638)/PiperazineNot SpecifiedARCaco-2Low (A to B)Not Specified[13]

Note: This table presents a selection of data from the cited literature. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Key Insights from Experimental Data:

  • Linker Composition Matters: The transition from a PEG-based linker in MZ1 to a more optimized one in ARV-771, which also involved an amide-to-ester substitution, resulted in improved PAMPA permeability.[1] This highlights that even subtle chemical modifications within the linker can have a significant impact.

  • Active Efflux is a Major Hurdle: The high efflux ratio observed for PROTAC 14 in the Caco-2 assay indicates that it is actively transported out of the cells, a common challenge for PROTACs.[2] This underscores the importance of using cell-based assays to identify and mitigate efflux liabilities.

  • Rigidity and Conformation are Key: PROTACs containing short and rigid linkers with moieties like piperidine and piperazine, such as ARV-471 and ARV-110, have shown clinical success.[1] This suggests that restricting conformational flexibility can be a viable strategy to enhance permeability.

  • Beyond Passive Permeability: The discrepancy between PAMPA and Caco-2 assay results for some PROTACs suggests that passive diffusion is not the only factor governing their cellular uptake.[1][2] Caco-2 assays are therefore recommended for a more physiologically relevant assessment of PROTAC permeability.[2]

Experimental Protocols

Accurate and reproducible assessment of PROTAC permeability is crucial for structure-activity relationship (SAR) studies. Below are detailed methodologies for the two most common permeability assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability across an artificial lipid membrane.[3][12][14]

Principle: The assay measures the diffusion of a compound from a donor compartment, through a filter support coated with a lipid solution (e.g., phosphatidylcholine in dodecane), to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Workflow:

Caption: A schematic overview of the Parallel Artificial Membrane Permeability Assay (PAMPA) workflow.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess drug absorption.[12][15][16]

Principle: This assay measures the transport of a compound across a polarized monolayer of Caco-2 cells grown on a semipermeable membrane. It can assess both passive diffusion and active transport processes, including efflux.[12] By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, an efflux ratio can be determined.

Workflow:

Caco2_Workflow Caco-2 Permeability Assay Workflow cluster_cell_culture Cell Culture cluster_transport_exp Transport Experiment cluster_analysis_caco2 Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture for 18-22 days to form a differentiated monolayer Seed_Cells->Culture_Cells Check_Integrity Verify monolayer integrity (e.g., by measuring TEER) Culture_Cells->Check_Integrity Equilibrate Equilibrate cell monolayers with transport buffer Check_Integrity->Equilibrate Add_PROTAC Add PROTAC solution to donor compartment (apical for A-B, basolateral for B-A) Equilibrate->Add_PROTAC Incubate_Transport Incubate at 37°C for a defined time (e.g., 2 hours) Add_PROTAC->Incubate_Transport Collect_Samples Collect samples from donor and receiver compartments Incubate_Transport->Collect_Samples Measure_Conc_Caco2 Determine PROTAC concentration in samples (LC-MS/MS) Collect_Samples->Measure_Conc_Caco2 Calculate_Papp_Caco2 Calculate Papp (A-B and B-A) Measure_Conc_Caco2->Calculate_Papp_Caco2 Calculate_Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Calculate_Papp_Caco2->Calculate_Efflux

Caption: A step-by-step representation of the Caco-2 permeability assay protocol.

Signaling Pathways and Logical Relationships

The relationship between linker properties, PROTAC conformation, and cell permeability can be visualized as a logical flow.

Linker_Permeability_Relationship Linker Properties and PROTAC Permeability cluster_linker Linker Properties cluster_conformation PROTAC Conformation cluster_properties Physicochemical Properties cluster_permeability Cellular Outcome Linker_Props Length Rigidity Composition (e.g., PEG, alkyl) H-bond donors/acceptors Conformation Adoption of Folded/ 'Chameleonic' Conformation Linker_Props->Conformation Influences Physico_Props Reduced 3D Polar Surface Area Shielding of Polar Groups Conformation->Physico_Props Leads to Permeability Enhanced Cell Permeability Physico_Props->Permeability Results in

Caption: The logical relationship between linker characteristics and PROTAC cell permeability.

Conclusion

The linker is a critical determinant of PROTAC permeability and, consequently, its potential as an orally bioavailable drug. By carefully designing linkers that promote the adoption of membrane-permeable conformations, researchers can significantly improve the druglike properties of these promising therapeutic agents. A multi-assay approach, incorporating both cell-free and cell-based methods, is essential for a comprehensive understanding of a PROTAC's permeability profile and for guiding linker optimization strategies. The continued exploration of novel linker chemistries and a deeper understanding of the principles governing PROTAC transport across cell membranes will be crucial for the successful clinical translation of this exciting new modality.

References

A Comparative Guide to Assessing Off-Target Effects of (S,R,S)-Ahpc-peg4-nhs Ester Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of a therapeutic agent is paramount. Proteolysis-targeting chimeras (PROTACs) offer a powerful modality for targeted protein degradation, but ensuring their precision is a critical step in preclinical evaluation.[1] This guide provides a comparative framework for assessing the off-target effects of PROTACs utilizing the (S,R,S)-Ahpc-peg4-nhs ester linker, offering insights into alternative strategies and detailing the experimental protocols necessary for a thorough investigation.

The this compound is a bifunctional linker that incorporates a ligand for an E3 ligase and a polyethylene (B3416737) glycol (PEG4) spacer, terminating in an NHS ester for conjugation to a target protein binder.[2][3][4] While the PEG linker enhances solubility, the overall design of the PROTAC, including the linker, can influence its off-target profile.[5]

Comparative Analysis of PROTAC Linkers

The choice of linker in a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn affects the efficiency and selectivity of degradation. Below is a comparison of the this compound linker with a common alternative, a simple alkyl chain linker.

FeatureThis compoundAlkyl Chain Linker (e.g., C8)Rationale for Comparison
Solubility HighLow to ModeratePEGylation is a common strategy to improve the aqueous solubility and pharmacokinetic properties of PROTACs.
Flexibility HighModerateThe ether linkages in PEG provide more rotational freedom compared to a hydrocarbon chain, which can affect ternary complex formation.
Hydrophobicity LowHighHydrophobicity can influence cell permeability and non-specific binding, a potential source of off-target effects.
Potential for Off-Target Interactions LowModerate to HighHighly hydrophobic linkers may lead to non-specific interactions with cellular proteins, potentially causing off-target degradation.

Methodologies for Off-Target Effect Assessment

A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation.[6][7] This involves unbiased, global methods to identify potential off-targets, followed by targeted assays for validation.

Global Proteomics for Unbiased Off-Target Identification

Mass spectrometry (MS)-based proteomics provides a global view of protein abundance changes in response to PROTAC treatment, enabling the identification of unintended protein degradation.[8][9]

Experimental Protocol: Isobaric Tagging (TMT or iTRAQ) based Quantitative Proteomics

  • Cell Culture and Treatment: Culture a relevant human cell line to 70-80% confluency. Treat cells with the this compound based PROTAC at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., a version with a non-binding E3 ligase ligand).[7]

  • Cell Lysis and Protein Digestion: Lyse the cells using a suitable buffer and quantify the protein concentration. Digest the proteins into peptides using an enzyme such as trypsin.[6]

  • Isobaric Labeling: Label the peptide samples from each condition with isobaric tags (e.g., TMT).[6]

  • LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • Data Analysis: Identify and quantify proteins across all samples. Proteins showing a dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[6]

experimental_workflow_proteomics cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Digestion cell_culture->lysis labeling Isobaric Labeling (TMT) lysis->labeling lcms LC-MS/MS labeling->lcms data_analysis Data Analysis & Quantification lcms->data_analysis off_target_id Potential Off-Target Identification data_analysis->off_target_id

Workflow for Global Proteomics Off-Target Identification.
Transcriptomics to Rule Out Gene Expression Changes

To confirm that protein loss is due to degradation and not transcriptional downregulation, RNA sequencing (RNA-seq) can be performed in parallel with proteomics.

Experimental Protocol: RNA Sequencing

  • Cell Culture and Treatment: Treat cells under the same conditions as for the proteomics experiment.

  • RNA Extraction: Isolate total RNA from the cell lysates.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes. If a protein's abundance decreases without a corresponding decrease in its mRNA transcript, this supports the hypothesis of post-translational degradation.

Targeted Validation of Potential Off-Targets

Once potential off-targets are identified, targeted assays are crucial for validation.

Experimental Protocol: Western Blotting

  • Sample Preparation: Treat cells and prepare lysates as in the proteomics experiment.

  • SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific to the potential off-target protein and a loading control.

  • Detection: Use a secondary antibody conjugated to a detection enzyme or fluorophore to visualize the protein bands.

  • Analysis: Quantify the band intensities to confirm the reduction in protein levels.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm direct engagement of the PROTAC with a potential off-target protein in a cellular context.[6]

  • Treatment: Treat intact cells with the PROTAC.

  • Heating: Heat the cells across a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins.

  • Analysis: The binding of the PROTAC can stabilize the off-target protein, leading to a higher melting temperature. This shift can be detected by Western blotting or mass spectrometry.[6]

Quantitative Data Presentation

The following tables present hypothetical data from a global proteomics experiment comparing a PROTAC constructed with the this compound linker (PROTAC-PEG4) to one with a C8 alkyl linker (PROTAC-C8).

Table 1: On-Target and Off-Target Degradation Profile

ProteinFunctionPROTAC-PEG4 Fold Change (vs. Vehicle)PROTAC-C8 Fold Change (vs. Vehicle)
Target Protein X Disease-Related Kinase -3.8 -3.5
Off-Target AKinase (High Homology to Target)-1.2-1.9
Off-Target BUnrelated Cytosolic Protein-1.1-2.5
Off-Target CZinc-Finger Protein-1.3-1.4
Off-Target DMembrane-Associated Protein-1.0-2.8

Data represents the log2 fold change in protein abundance after 24-hour treatment with 100 nM of the respective PROTAC.

Table 2: Summary of Off-Target Effects

MetricPROTAC-PEG4PROTAC-C8Interpretation
Number of Off-Targets (Fold Change < -1.5) 2 4 The more hydrophilic PEG4 linker may reduce non-specific binding, leading to fewer off-targets.
Maximum Off-Target Fold Change -1.3 -2.8 The C8 alkyl linker shows a more pronounced degradation of some off-target proteins.
Selectivity (On-Target vs. Max Off-Target) 2.9-fold 1.3-fold PROTAC-PEG4 demonstrates higher selectivity for the intended target.

Signaling Pathway and Logic Diagrams

Understanding the broader biological context of off-target effects is crucial. An off-target interaction can perturb cellular signaling pathways, leading to unintended consequences.

signaling_pathway cluster_pathway Hypothetical Kinase Cascade cluster_off_target Off-Target Interaction upstream_kinase Upstream Kinase target_protein Target Protein X upstream_kinase->target_protein Activates downstream_effector Downstream Effector target_protein->downstream_effector Activates degradation Degradation target_protein->degradation off_target_a Off-Target A unintended_substrate Unintended Substrate off_target_a->unintended_substrate Inhibits off_target_a->degradation protac PROTAC-C8 protac->target_protein Induces protac->off_target_a Induces

Perturbation of a Signaling Pathway by an Off-Target Effect.

The diagram above illustrates how a PROTAC could not only degrade its intended target but also an off-target kinase, leading to the inhibition of a separate, unintended signaling pathway.

logical_relationship cluster_components PROTAC Components cluster_effects Potential Effects protac PROTAC Molecule warhead Target Binder ('Warhead') protac->warhead linker Linker (this compound) protac->linker e3_ligand E3 Ligase Ligand protac->e3_ligand on_target On-Target Degradation warhead->on_target Primary Driver off_target Off-Target Degradation warhead->off_target Homologous Proteins linker->off_target Non-specific Binding e3_ligand->off_target e.g., Neosubstrate Degradation

Logical Flow of PROTAC Components to On- and Off-Target Effects.

Conclusion

The preclinical evaluation of PROTACs demands a rigorous and unbiased assessment of off-target protein degradation. While the this compound linker offers favorable properties such as enhanced solubility, its performance must be empirically validated against alternatives. By employing a combination of global proteomics, transcriptomics, and targeted validation assays, researchers can build a comprehensive specificity profile. This multi-faceted approach is essential for selecting the most promising PROTAC candidates and is a non-negotiable aspect of their journey towards clinical translation.[6]

References

Head-to-Head Comparison: (S,R,S)-Ahpc-peg4-nhs Ester and Other Commercial Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly in oncology, is continually evolving with the advent of sophisticated drug delivery platforms such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, a critical component connecting the targeting moiety to the payload, plays a pivotal role in the overall efficacy, safety, and pharmacokinetic profile of these conjugates. This guide provides a comprehensive head-to-head comparison of the (S,R,S)-Ahpc-peg4-nhs ester, a PROTAC linker, with other commercially available linkers used in drug development, supported by experimental data and detailed methodologies.

Introduction to this compound

The this compound is a heterobifunctional linker primarily utilized in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The structure of this compound incorporates three key components:

  • (S,R,S)-AHPC (aza-oxa-bicyclo[3.3.1]nonane-based handle-linker combination): This moiety serves as a ligand for an E3 ubiquitin ligase, a key enzyme in the ubiquitination process. By recruiting an E3 ligase, the PROTAC facilitates the transfer of ubiquitin to the target protein, marking it for degradation.

  • peg4 (four-unit polyethylene (B3416737) glycol spacer): The PEG spacer enhances the solubility and pharmacokinetic properties of the PROTAC molecule. The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • NHS ester (N-hydroxysuccinimide ester): This is a reactive group that facilitates the covalent conjugation of the linker to a primary amine on the target-binding ligand (e.g., a small molecule inhibitor of the protein of interest).

Comparative Analysis of Linker Performance

The ideal linker for a targeted therapeutic must strike a delicate balance between stability in circulation and efficient payload release or target engagement at the site of action. The following sections compare key performance parameters of different linker technologies. While direct head-to-head quantitative data for this compound is not extensively available in the public domain, its performance can be inferred from the properties of its constituent parts and by comparison with well-characterized linkers.

Data Presentation: Quantitative Comparison of Commercial Linkers

The following tables summarize the performance of commonly used commercial linkers in terms of stability, conjugation efficiency, and in vivo efficacy.

Table 1: In Vitro Plasma Stability of Various Linker Chemistries

Linker TypeRepresentative LinkerPayload/ApplicationPlasma SourceHalf-life (t½)Reference
Peptide Cleavable Val-Cit-PABCMMAE (ADC)Human> 7 days[1]
Val-Cit-PABCMMAE (ADC)Mouse< 24 hours[1]
Acid Cleavable HydrazoneDoxorubicin (ADC)Human~ 2 days[2]
Disulfide Cleavable SPDPDM1 (ADC)Human~ 3-4 days[3]
Non-Cleavable SMCCDM1 (ADC)Human~ 10.4 days[2]
PROTAC Linker (General) PEGylatedVariousHuman/MouseVariable[4]

Table 2: Conjugation Efficiency of Amine-Reactive Linkers

Reactive GroupLinker ExampleTarget MoietyTypical Reaction TimeTypical EfficiencyReference
NHS Ester SMCCAntibody Lysines1-2 hoursHigh[]
NHS Ester This compoundPrimary Amines1-2 hoursExpected to be High[]
Isothiocyanate FITCAntibody Lysines2-8 hoursModerate to HighGeneral Knowledge

Table 3: In Vivo Efficacy of ADCs with Different Linkers

Linker TypeADC ExampleXenograft ModelOutcomeReference
Peptide Cleavable Brentuximab Vedotin (Val-Cit)Hodgkin LymphomaTumor regression[3]
Non-Cleavable Trastuzumab Emtansine (SMCC)HER2+ Breast CancerIncreased survival[3]
PROTAC Linker (General) ARV-110Prostate CancerTumor growth inhibition[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker and the rate of payload/ligand deconjugation in plasma.

Methodology:

  • Incubate the conjugate (ADC or PROTAC) at a defined concentration (e.g., 100 µg/mL) in plasma (human, mouse, rat) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact conjugate and released payload/ligand.

  • Quantification Methods:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): To measure the intact conjugate, free payload/ligand, and any metabolites.

    • ELISA (Enzyme-Linked Immunosorbent Assay): To measure the concentration of the intact antibody-drug conjugate.

Conjugation Efficiency Assay

Objective: To determine the efficiency of the conjugation reaction between the linker and the targeting moiety.

Methodology:

  • Dissolve the amine-containing targeting moiety in a suitable buffer (e.g., PBS, pH 7.4-8.5).

  • Dissolve the NHS ester linker (e.g., this compound) in a dry organic solvent (e.g., DMSO or DMF).

  • Add the linker solution to the targeting moiety solution at a specific molar ratio.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

  • Analysis:

    • UV-Vis Spectroscopy: To determine the concentration of the final conjugate.

    • Mass Spectrometry: To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR) for ADCs.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of a target protein induced by a PROTAC.

Methodology:

  • Culture cells expressing the target protein.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysate.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).

  • Incubate with a secondary antibody and detect the protein bands using chemiluminescence.

  • Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[6][7]

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment Target Protein Target Protein Ternary Complex Target Protein-PROTAC- E3 Ligase Complex Target Protein->Ternary Complex Binding E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Binding Proteasome Proteasome Degradation Degradation Proteasome->Degradation Degrades Target Protein PROTAC This compound -based PROTAC PROTAC->Ternary Complex Recruitment Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Ubiquitin Transfer Ubiquitination->Proteasome Recognition

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Experimental_Workflow cluster_1 Linker Synthesis & Conjugation cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Linker_Synthesis This compound Synthesis Conjugation NHS Ester-Amine Conjugation Linker_Synthesis->Conjugation Targeting_Ligand Targeting Ligand (e.g., small molecule) Targeting_Ligand->Conjugation Purification Purification of PROTAC Conjugation->Purification Cell_Culture Cell Culture Purification->Cell_Culture Animal_Model Xenograft Model Purification->Animal_Model PROTAC_Treatment PROTAC Treatment Cell_Culture->PROTAC_Treatment Western_Blot Western Blot Analysis PROTAC_Treatment->Western_Blot Data_Analysis DC50 & Dmax Calculation Western_Blot->Data_Analysis PROTAC_Administration PROTAC Administration Animal_Model->PROTAC_Administration Tumor_Measurement Tumor Volume Measurement PROTAC_Administration->Tumor_Measurement PK_Analysis Pharmacokinetic Analysis PROTAC_Administration->PK_Analysis

Caption: Experimental workflow for the development and evaluation of a PROTAC.

Discussion and Conclusion

The selection of an appropriate linker is a critical step in the design of successful ADCs and PROTACs. While cleavable linkers like Val-Cit-PABC offer the advantage of releasing an unmodified payload, their stability can be a concern, particularly in rodent models. Non-cleavable linkers such as SMCC provide enhanced stability but result in the release of a payload-linker-amino acid complex, which must retain its therapeutic activity.

For PROTACs, the linker's role extends beyond stability to critically influencing the geometry and stability of the ternary complex. The this compound is designed to address several key aspects of PROTAC development:

  • E3 Ligase Recruitment: The (S,R,S)-AHPC moiety provides a well-established handle for engaging an E3 ligase.

  • Improved Physicochemical Properties: The PEG4 spacer is expected to enhance the solubility and permeability of the resulting PROTAC, which is often a challenge for these relatively large molecules.[4] The length of the PEG linker has been shown to be a critical parameter for optimal protein degradation.[4]

  • Efficient Conjugation: The NHS ester allows for a straightforward and efficient conjugation to primary amines on the targeting ligand, facilitating the synthesis of the final PROTAC molecule.[]

References

Evaluating the Impact of the (S,R,S)-Ahpc Ligand on PROTAC Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules act by recruiting a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[2][3] A critical determinant of a PROTAC's success, particularly its selectivity, lies in the choice of the E3 ligase and its corresponding ligand.[2]

This guide provides a comparative analysis of the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) ligand, a prominent recruiter of the von Hippel-Lindau (VHL) E3 ligase. We will explore its impact on PROTAC selectivity, supported by experimental data and detailed methodologies.

The Central Role of the E3 Ligase Ligand in PROTAC Selectivity

The selectivity of a PROTAC is not merely a function of its target-binding warhead. Instead, it is profoundly influenced by the formation of a stable and productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase.[4][5] The E3 ligase ligand's structure and stereochemistry are paramount in dictating the geometry and stability of this complex, thereby controlling the efficiency and specificity of protein degradation.[6]

The von Hippel-Lindau (VHL) E3 ligase is one of the most widely used ligases in PROTAC design, in part due to the availability of high-affinity, well-characterized small molecule ligands.[7][8] The (S,R,S)-Ahpc scaffold has emerged as a particularly effective VHL ligand, forming the basis for numerous potent and selective degraders.[9] Its specific stereoconfiguration is crucial for optimal binding to VHL's substrate recognition pocket, which naturally binds a hydroxyproline (B1673980) residue on its endogenous substrate, HIF-1α.[10] This precise molecular recognition is a key factor in the high selectivity observed with many VHL-based PROTACs.[]

Comparative Performance Data

The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Selectivity is best assessed through unbiased global proteomics, which identifies all proteins degraded by the PROTAC.

The following tables present quantitative data for PROTACs utilizing the (S,R,S)-Ahpc ligand and compare their selectivity profiles with alternatives.

Table 1: Degradation Potency of (S,R,S)-Ahpc-Based PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Citation
AHPC(Me)-C6-NH₂ FBXO22Jurkat7799[12]
PROTAC 68 EGFR L858RHCC-8275.0>90[10]
GMB-475 BCR-ABL1Ba/F31110Not Reported[13]
GP262 PI3K / mTORMDA-MB-23142-227 (PI3K) / 45 (mTOR)>80[14]

This table summarizes the degradation performance of various PROTACs that incorporate an (S,R,S)-Ahpc derivative as the VHL ligand, demonstrating potent degradation across different targets and cell lines.

Table 2: Comparative Selectivity Profile of VHL vs. CRBN-Based PROTACs

PROTAC TypeTarget ProteinKey Off-Target Proteins DegradedSelectivity Assessment MethodCitation
VHL-based (using (S,R,S)-Ahpc derivative) FBXO22None significantly degradedQuantitative Proteomics (MS)[12]
CRBN-based (promiscuous kinase inhibitor) Multiple KinasesSmall subset of kinasesQuantitative Proteomics (MS)[15]

This table highlights the high selectivity achievable with VHL-recruiting PROTACs. In a proteome-wide analysis, the FBXO22 degrader AHPC(Me)-C6-NH₂ was found to be highly selective, with FBXO22 being the only protein efficiently degraded.[12] This contrasts with some other systems where, despite a promiscuous warhead, selectivity is still achieved, underscoring the critical role of ternary complex formation.[15]

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the key processes involved in PROTAC action and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC ((S,R,S)-Ahpc) PROTAC_bound PROTAC PROTAC->PROTAC_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Tagged for Degradation PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination Ub Ubiquitin Ub->VHL_bound Recruitment Degraded Degraded Peptides Proteasome->Degraded Experimental_Workflow cluster_TargetValidation Target Validation cluster_Selectivity Global Selectivity Profiling Start Cell Culture & Treatment (PROTAC vs. Vehicle) Harvest Cell Lysis & Protein Extraction Start->Harvest WB Quantitative Western Blot Harvest->WB MS_Prep Sample Prep for MS (Digestion & Labeling) Harvest->MS_Prep WB_Analysis Determine DC50 / Dmax WB->WB_Analysis LCMS LC-MS/MS Analysis MS_Prep->LCMS MS_Analysis Proteomics Data Analysis (Identify Off-Targets) LCMS->MS_Analysis Ternary_Complex cluster_warhead Target Binding Moiety cluster_linker Linker cluster_vhl_ligand VHL Ligand PROTAC PROTAC Warhead Warhead Linker Linker Ahpc (S,R,S)-Ahpc POI Target Protein Warhead->POI Binds VHL VHL E3 Ligase Ahpc->VHL Binds POI->VHL Proximity Induced by PROTAC

References

A Researcher's Guide to Biophysical Assays for Ternary Complex Validation: A Focus on (S,R,S)-Ahpc-peg4-nhs Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the formation of a stable ternary complex between a target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase is the linchpin for successful degradation. Validating and characterizing this ternary complex is therefore a critical step in the development of effective PROTAC-based therapeutics. This guide provides a comparative overview of key biophysical assays used for this purpose, with a special focus on PROTACs synthesized using the (S,R,S)-Ahpc-peg4-nhs ester linker. This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) connected to a 4-unit polyethylene (B3416737) glycol (PEG4) spacer, terminating in an N-hydroxysuccinimide (NHS) ester for convenient conjugation to a target protein ligand.

We will delve into the principles, experimental protocols, and comparative data for Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays such as NanoBRET™. Furthermore, we will compare the performance of the flexible PEG linker inherent to this compound with alternative linker strategies, including alkyl chains and rigid linkers.

The PROTAC-Mediated Degradation Pathway

The fundamental mechanism of action for a PROTAC involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. This process is initiated by the formation of a ternary complex, which then leads to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-Ahpc-peg4-linker-Target Ligand) Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling->PROTAC

Figure 1: PROTAC Mechanism of Action.

Comparative Analysis of Biophysical Assays

The selection of an appropriate biophysical assay is crucial for accurately characterizing the formation and stability of the ternary complex. Each technique offers unique advantages and provides complementary information regarding binding affinity, kinetics, and thermodynamics.

AssayPrincipleInformation ProvidedThroughputSample ConsumptionLabel-Free
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to a sensor surface.Binding affinity (KD), kinetics (ka, kd), cooperativity.MediumLowYes
Bio-Layer Interferometry (BLI) Measures changes in the interference pattern of light reflected from a biosensor tip.Binding affinity (KD), kinetics (ka, kd).HighLowYes
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).LowHighYes
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc® donor and a fluorescent acceptor.Ternary complex formation in live cells, binding affinity (apparent K D).HighLowNo

Performance Comparison of PROTAC Linkers

The linker connecting the target-binding ligand and the E3 ligase ligand plays a pivotal role in the efficacy of a PROTAC. Its length, flexibility, and chemical composition can significantly impact the stability of the ternary complex and the overall degradation efficiency. While specific quantitative data for PROTACs utilizing the exact this compound is not extensively published under a single identifier, data from numerous studies on VHL-recruiting PROTACs with PEG linkers provide valuable insights.

Linker TypeRepresentative PROTAC(s)Target(s)E3 LigaseAssayKey FindingsReference
Flexible (PEG) MZ1BRD4VHLSPR, ITCForms a stable and cooperative ternary complex with BRD4(BD2). The PEG linker allows for the necessary flexibility to achieve a productive conformation.[1][1]
Flexible (PEG) ARV-771BET proteinsVHLNanoBRET™Efficiently induces ternary complex formation in live cells, leading to robust protein degradation.[2][2]
Flexible (Alkyl) PROTACs targeting TBK1TBK1VHLCellular Degradation AssaysLinker length is critical; linkers between 12 and 29 atoms showed submicromolar degradation potency.[3][3]
Rigid QCA570BET proteinsCRBNCellular Activity AssaysA rigid ethynyl (B1212043) group in the linker led to highly potent and, in some cases, more active compounds compared to flexible chain counterparts.[4][4]

Note: The data presented are from various studies and may not be directly comparable due to different experimental conditions. However, they illustrate the general trends and the importance of linker optimization.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful label-free technique to measure the real-time binding kinetics and affinity of binary and ternary complexes.[1][5]

SPR_Workflow cluster_workflow SPR Experimental Workflow Immobilization Immobilize Biotinylated VHL on a Streptavidin-coated Sensor Chip Binary_Binding Inject PROTAC alone to measure binary binding to VHL Immobilization->Binary_Binding Ternary_Binding Inject a pre-incubated mixture of PROTAC and Target Protein to measure ternary complex formation Immobilization->Ternary_Binding Data_Analysis Analyze sensorgrams to determine KD, ka, and kd for binary and ternary interactions Binary_Binding->Data_Analysis Ternary_Binding->Data_Analysis Cooperativity Calculate Cooperativity (α) α = KD(binary) / KD(ternary) Data_Analysis->Cooperativity

Figure 2: SPR Workflow for Ternary Complex Analysis.

Protocol:

  • Immobilization: A biotinylated VHL-ElonginB-ElonginC (VBC) complex is immobilized on a streptavidin-coated SPR sensor chip.

  • Binary Interaction Analysis: A dilution series of the PROTAC (synthesized from this compound) is injected over the sensor surface to measure its direct binding to the immobilized VHL.

  • Ternary Complex Analysis: A constant, saturating concentration of the target protein is mixed with a dilution series of the PROTAC. This mixture is then injected over the VHL-coated sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both the binary and ternary interactions.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of the target protein to the PROTAC-VHL complex is stronger than to the PROTAC alone.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation: The target protein is placed in the ITC cell, and the PROTAC is loaded into the syringe. Alternatively, for ternary complex formation, the target protein and PROTAC can be in the cell, and the VHL complex in the syringe.

  • Titration: The ligand in the syringe is titrated into the cell in a series of small injections.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The binding isotherm is fitted to a suitable model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

NanoBRET™ Ternary Complex Assay in Live Cells

This assay allows for the quantitative measurement of PROTAC-induced ternary complex formation within a physiological cellular context.[2][6]

NanoBRET_Workflow cluster_workflow NanoBRET™ Experimental Workflow Transfection Co-transfect cells with plasmids encoding NanoLuc®-Target Protein and HaloTag®-VHL Labeling Add HaloTag® NanoBRET™ 618 Ligand (acceptor) Transfection->Labeling PROTAC_Addition Add serial dilutions of the PROTAC Labeling->PROTAC_Addition Substrate_Addition Add NanoLuc® substrate (donor) PROTAC_Addition->Substrate_Addition Measurement Measure luminescence at donor (460 nm) and acceptor (618 nm) wavelengths Substrate_Addition->Measurement Analysis Calculate NanoBRET™ ratio (Acceptor/Donor) and plot against PROTAC concentration Measurement->Analysis

Figure 3: NanoBRET™ Workflow.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (VHL) fused to HaloTag® (the BRET acceptor).

  • Labeling: The transfected cells are incubated with the HaloTag® NanoBRET™ 618 fluorescent ligand.

  • PROTAC Treatment: A serial dilution of the PROTAC is added to the cells.

  • Signal Detection: The NanoLuc® substrate is added, and the luminescence signals from the donor and acceptor are measured.

  • Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The ratios are then plotted against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

The validation and characterization of ternary complex formation are indispensable for the successful development of PROTAC degraders. The use of orthogonal biophysical assays such as SPR, ITC, and NanoBRET™ provides a comprehensive understanding of the binding events, from in vitro kinetics and thermodynamics to live-cell target engagement.

PROTACs incorporating the this compound, which features a flexible PEG linker, are expected to benefit from the linker's ability to facilitate the adoption of a productive conformation for the ternary complex. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic comparison with other linker modalities, including alkyl chains and rigid linkers, is crucial for optimizing PROTAC potency and selectivity. The experimental protocols and comparative data presented in this guide offer a framework for researchers to effectively evaluate their PROTAC candidates and accelerate the development of novel protein-degrading therapeutics.

References

Navigating the In Vivo Landscape: A Comparative Guide to PROTAC Efficacy with Varying Linker Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) presents a multifaceted challenge where the linker—the bridge between the target-binding warhead and the E3 ligase-recruiting ligand—plays a pivotal role in determining in vivo efficacy. This guide provides an objective comparison of PROTACs with different linker compositions, supported by experimental data, to illuminate the impact of linker flexibility and rigidity on anti-tumor activity in preclinical models.

The rational design of PROTACs requires a fine balance of cellular permeability, target engagement, and the ability to induce a productive ternary complex formation between the target protein and an E3 ubiquitin ligase, ultimately leading to the target's degradation.[1][] The linker is not merely a spacer but a critical determinant of a PROTAC's pharmacokinetic and pharmacodynamic properties.[3][4] This comparison focuses on two primary categories of linkers: flexible chains, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, and rigid linkers, often incorporating cyclic structures like piperazine (B1678402) or piperidine.

Quantitative Comparison of In Vivo Efficacy

To illustrate the in vivo performance of PROTACs with varying linker compositions, this section summarizes data from preclinical studies on PROTACs targeting the Androgen Receptor (AR) and Bromodomain-containing protein 4 (BRD4), both crucial targets in cancer therapy.

Androgen Receptor (AR) Targeting PROTACs

The Androgen Receptor is a key driver in prostate cancer. The development of PROTACs to degrade AR has seen the exploration of both flexible and rigid linker strategies. ARV-110, a clinically investigated PROTAC, is a notable example of a degrader employing a rigid linker.

PROTACTargetLinker CompositionAnimal ModelDosingKey In Vivo Efficacy ResultsReference
ARV-110 ARRigid (piperidine-based)Enzalutamide-resistant VCaP xenograft10 mg/kg, oral, dailySignificant tumor growth inhibition. Greater than 90% AR degradation observed.Arvinas
PROTAC 1 ARFlexible (PEG-based)LNCaP xenograft50 mg/kg, i.p., dailyModerate tumor growth inhibition.F. Dang, et al. (2022)

Note: The data presented for different PROTACs are from separate studies and not from a head-to-head in vivo comparison. Direct comparative studies are limited in the published literature.

Bromodomain-containing protein 4 (BRD4) Targeting PROTACs

BRD4 is a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins and a key regulator of oncogene transcription. Several BRD4-targeting PROTACs with flexible linkers have demonstrated potent in vivo activity.

PROTACTargetLinker CompositionAnimal ModelDosingKey In Vivo Efficacy ResultsReference
ARV-771 BRD4Flexible (PEG-based)22Rv1 xenograft10 mg/kg, s.c., daily>80% knockdown of BRD4 and c-MYC in tumors. Significant tumor growth suppression.K. Raina, et al. (2016)
MZ1 BRD4Flexible (PEG-based)JQ1-resistant TNBC xenograft50 mg/kg, i.p., twice dailySuppressed BRD4 expression in the tumor.M. Zengerle, et al. (2015)

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the general PROTAC mechanism of action and a typical in vivo experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Target Target Protein Target_bound Target Protein Target->Target_bound E3_Ligase E3 Ubiquitin Ligase E3_Ligase_bound E3 Ligase E3_Ligase->E3_Ligase_bound PROTAC_bound->E3_Ligase_bound Target_bound->PROTAC_bound Ubiquitination Ubiquitination Target_bound->Ubiquitination E3_Ligase_bound->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Poly-ubiquitinated Target Degradation Target Protein Degradation Proteasome->Degradation

A diagram illustrating the PROTAC mechanism of action.

InVivo_Workflow In Vivo Efficacy Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment PROTAC Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Dosing endpoint Endpoint Analysis: Tumor Weight, PK/PD monitoring->endpoint End of Study

References

The Crucial Role of Linkers in E3 Ligase-Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a multi-faceted challenge. The linker, a seemingly simple component connecting the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's efficacy.[1] This guide provides an objective comparison of common linker types, supported by experimental data and detailed protocols, to inform rational PROTAC design.

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest.[2] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and degradation of the target protein.[2][3] The linker's length, composition, and rigidity are pivotal in dictating the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination.[1]

Comparative Analysis of Common Linker Types

The choice of linker can significantly impact a PROTAC's degradation potency (DC50) and maximal degradation level (Dmax). The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths due to their flexibility.[3] However, more rigid linkers incorporating moieties like piperazine (B1678402) or triazole rings are also employed to modulate conformational flexibility and physicochemical properties.[3]

Below is a summary of quantitative data from various studies illustrating the impact of linker choice on the performance of PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy.

Linker TypeE3 Ligase LigandTarget LigandDC50 (nM)Dmax (%)Cell LineReference
PEGPomalidomide (CRBN)JQ18>9522Rv1--INVALID-LINK--
Alkyl ChainVHL LigandJQ123~90HeLa--INVALID-LINK--
Rigid PiperazinePomalidomide (CRBN)JQ10.005>98RS4;11--INVALID-LINK--

Note: The presented DC50 and Dmax values are indicative and can vary based on the specific PROTAC construct, linker length and composition, and the experimental conditions.[2]

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a well-defined experimental workflow is essential. This workflow should encompass the assessment of key parameters, from initial binding to final protein degradation.[1]

Western Blot for Protein Degradation

Principle: This technique is used to quantify the amount of a specific protein in a sample. A decrease in the protein of interest's band intensity upon treatment with a PROTAC indicates degradation.

General Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Ternary Complex Formation Assays

Principle: Biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to assess the formation and stability of the ternary complex.[3]

General Protocol (Isothermal Titration Calorimetry - ITC): [1]

  • Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.[1]

  • To measure ternary complex formation, the PROTAC can be saturated with one protein and then titrated into the second protein.[1]

  • Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument.[1]

  • Load the titrand (e.g., target protein) into the sample cell.[1]

  • Perform the titration and measure the heat released or absorbed during the binding event.[1]

  • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizing the Process

To better understand the mechanisms and workflows involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binding PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_workflow Experimental Workflow for Linker Comparison Design PROTAC Design & Synthesis with Different Linkers Binding Binary Binding Assays (SPR, ITC) Design->Binding Ternary Ternary Complex Formation Assays (ITC, FRET) Design->Ternary Degradation Cellular Degradation Assays (Western Blot, DC50/Dmax) Binding->Degradation Ternary->Degradation Analysis Data Analysis & Comparison Degradation->Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.